Mutated EGFR-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNTZPBKKCORTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of a Novel Mutated EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action of a representative tyrosine kinase inhibitor (TKI), herein referred to as Mutated EGFR-IN-1, which is designed to target epidermal growth factor receptor (EGFR) with activating mutations. This guide consolidates key quantitative data, outlines common experimental protocols for inhibitor characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to EGFR and Its Role in Cancer
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3][4] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[4][5] This activation triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for normal cell function.[4][5]
However, mutations in the EGFR gene can lead to ligand-independent, constitutive activation of the receptor, driving uncontrolled cell growth and proliferation, a hallmark of cancer.[5][6][7] These activating mutations are particularly prevalent in non-small cell lung cancer (NSCLC).[7][8][9]
The Target: Mutated EGFR
The most common activating mutations in EGFR occur in the kinase domain, specifically deletions in exon 19 and the L858R point mutation in exon 21.[7][8][9][10] These mutations sensitize tumors to first-generation EGFR TKIs like gefitinib and erlotinib.[11][12] However, acquired resistance often develops, most commonly through a secondary mutation, T790M, in exon 20, known as the "gatekeeper" mutation.[10][11][12] The T790M mutation increases the receptor's affinity for ATP and sterically hinders the binding of first-generation inhibitors.[12] this compound is designed to effectively inhibit EGFR harboring these primary activating mutations as well as the T790M resistance mutation.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the EGFR tyrosine kinase. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.[13][14] Unlike first-generation inhibitors, this compound is designed to form a stable interaction with the EGFR kinase domain even in the presence of the T790M mutation.
The key features of its mechanism include:
-
Competitive ATP Inhibition: this compound acts as an ATP-competitive inhibitor, binding to the kinase domain and blocking the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[14]
-
High Affinity for Mutated EGFR: The inhibitor is engineered to have a higher binding affinity for EGFR harboring activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation compared to wild-type (WT) EGFR. This selectivity minimizes off-target effects and associated toxicities.
-
Overcoming T790M Resistance: The molecular structure of this compound is designed to accommodate the steric changes introduced by the T790M mutation, allowing for effective binding and inhibition.[12]
Quantitative Data
The following tables summarize representative quantitative data for the characterization of a novel mutated EGFR inhibitor like this compound. The values are hypothetical but representative of potent third-generation EGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| EGFR Variant | IC₅₀ (nM) |
| Wild-Type (WT) | 150 |
| L858R | 5 |
| Exon 19 Deletion | 4 |
| L858R/T790M | 15 |
| Exon 19 Del/T790M | 12 |
Table 2: Cellular Potency
| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |
| PC-9 | Exon 19 Deletion | 8 |
| H1975 | L858R/T790M | 25 |
| A549 | Wild-Type | >1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
5.1. In Vitro Kinase Inhibition Assay
-
Principle: To measure the half-maximal inhibitory concentration (IC₅₀) of the inhibitor against purified EGFR kinase domains (wild-type and mutant variants).
-
Protocol:
-
Recombinant human EGFR kinase domains are incubated with varying concentrations of this compound in a kinase reaction buffer.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
5.2. Cell Viability Assay
-
Principle: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the inhibitor in cancer cell lines with different EGFR mutation statuses.
-
Protocol:
-
Cancer cell lines (e.g., PC-9, H1975, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound for 72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
GI₅₀ values are determined by plotting cell viability against inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
5.3. Western Blotting for Phospho-EGFR and Downstream Signaling
-
Principle: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways in treated cells.
-
Protocol:
-
Cells are treated with various concentrations of this compound for a defined period.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the preclinical characterization of an EGFR inhibitor.
Logical Relationship of EGFR Mutations and Inhibitor Generations
Caption: The evolution of EGFR inhibitors in response to resistance mutations.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. EGFR interactive pathway | Abcam [abcam.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. Structural basis of the effect of activating mutations on the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR mutation types and abundance were associated with the overall survival of advanced lung adenocarcinoma patients receiving first-line tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR mutational status in a large series of Caucasian European NSCLC patients: data from daily practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. activating egfr mutation: Topics by Science.gov [science.gov]
- 11. Mechanism for activation of mutated epidermal growth factor receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Conformational Insight on WT- and Mutated-EGFR Receptor Activation and Inhibition by Epigallocatechin-3-Gallate: Over a Rational Basis for the Design of Selective Non-Small-Cell Lung Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Mutated EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies involved in the synthesis, purification, and characterization of small molecule inhibitors targeting mutated Epidermal Growth Factor Receptor (EGFR). While the specific inhibitor "Mutated EGFR-IN-1" is not a publicly documented compound, this whitepaper outlines a representative technical framework applicable to the development of novel kinase inhibitors, drawing on established protocols for well-known mutated EGFR inhibitors such as Osimertinib, Gefitinib, and Erlotinib.
Introduction to Mutated EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene can lead to uncontrolled cell growth and are a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[2] These mutations, such as the L858R point mutation in exon 21 or deletions in exon 19, result in constitutive activation of the receptor's kinase domain.[3]
First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, were developed to target these activating mutations. However, patients often develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M.[4] This led to the development of third-generation inhibitors, like osimertinib, which are designed to be effective against both the initial activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to reduce toxicity.[4][5] More recently, the emergence of further resistance mutations, such as C797S, has spurred the development of fourth-generation inhibitors.[2][6]
This guide will focus on the general chemical synthesis and purification strategies that underpin the production of these potent and selective mutated EGFR inhibitors.
Synthesis of a Mutated EGFR Inhibitor Core Structure
The synthesis of a targeted covalent inhibitor for mutated EGFR is a multi-step process that typically involves the construction of a core heterocyclic scaffold, followed by the introduction of various substituents that confer potency and selectivity. The following sections outline a generalized synthetic workflow.
A common strategy for synthesizing quinazoline-based EGFR inhibitors, a class that includes gefitinib and erlotinib, involves several key transformations. A representative, generalized workflow is depicted below. The synthesis of more complex third-generation inhibitors like osimertinib follows a more intricate, but conceptually similar, multi-step assembly of a pyrimidine scaffold.[5][7]
The following is a representative, multi-step protocol for the synthesis of a 4-anilinoquinazoline core structure, based on common methodologies for gefitinib and erlotinib synthesis.[8][9]
-
Step 1: Cyclization to form the Quinazolinone Ring. A substituted 2-aminobenzoic acid derivative is reacted with formamidine acetate in a suitable solvent like 2-methoxyethanol and heated to reflux for several hours. The product, a substituted quinazolin-4(3H)-one, often precipitates upon cooling and can be isolated by filtration.[10]
-
Step 2: Chlorination of the Quinazolinone. The quinazolinone from the previous step is converted to a more reactive 4-chloroquinazoline intermediate. This is typically achieved by refluxing with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[11] After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr). The 4-chloroquinazoline intermediate is then coupled with a substituted aniline (e.g., 3-ethynylaniline for erlotinib or 3-chloro-4-fluoroaniline for gefitinib). The reaction is typically carried out in a protic solvent like isopropanol at elevated temperatures. An acid catalyst may be used. The product, the core anilinoquinazoline structure, is often isolated by precipitation and filtration.[12][13]
-
Step 4: Installation of the Side Chain. For many inhibitors, a final step involves the alkylation of a phenolic or amino group on the quinazoline ring to introduce a side chain that enhances solubility and/or modulates activity. This is often achieved by reacting with an appropriate alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.[8][10]
The overall yield of multi-step syntheses for EGFR inhibitors can vary significantly based on the specific route and optimization of each step. The following table summarizes reported overall yields for several key inhibitors.
| Inhibitor | Number of Steps | Overall Yield (%) | Reference(s) |
| Erlotinib HCl | 7 | 44% | [9] |
| Erlotinib HCl | 6 | 51% | [14] |
| Gefitinib | 4 | 14% | [15] |
| Gefitinib | 7 | 37.4% | [8] |
| Osimertinib | 6 | 40.4% | [7] |
Purification and Characterization
Ensuring the high purity of the final active pharmaceutical ingredient (API) is critical. A multi-step purification and characterization process is employed to isolate the desired compound and confirm its identity and purity.
-
Column Chromatography: Crude products from the synthesis are often subjected to silica gel column chromatography to separate the target compound from unreacted starting materials, reagents, and byproducts. A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to elute the compounds from the column based on their polarity.[16][17]
-
Recrystallization: This is a highly effective method for purifying solid compounds. The crude material is dissolved in a hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities in the solution. For example, gefitinib can be purified by recrystallization from ethanol.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial analytical technique for assessing the purity of the final compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[19][20] The purity is determined by integrating the peak area of the product relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for confirming the chemical structure of the synthesized inhibitor. The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the resulting spectrum provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment.[11][14]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) are common, providing a mass-to-charge ratio ([M+H]⁺) that should match the calculated molecular weight of the target structure.[14][21]
| Technique | Purpose | Typical Specification | Reference(s) |
| HPLC | Purity Assessment | > 99.0% (by peak area) | [7][22] |
| NMR | Structural Confirmation | Spectrum consistent with proposed structure | [11][21] |
| MS (HRMS) | Molecular Weight Confirmation | [M+H]⁺ within 5 ppm of calculated mass | [21][23] |
| Residual Solvents | Safety | Within ICH limits | - |
Biological Activity and Signaling Pathway
The ultimate goal of synthesizing a mutated EGFR inhibitor is to potently and selectively inhibit the kinase activity of the mutated receptor, leading to the suppression of downstream signaling pathways and inhibition of tumor cell proliferation.
Upon activation, mutated EGFR triggers several downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and invasion. EGFR inhibitors act by binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways.
The potency of a synthesized inhibitor is typically determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.
-
Reagents: Recombinant human EGFR kinase domains (both wild-type and various mutant forms), a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Procedure: The EGFR enzyme and substrate are incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, a detection reagent is added that quantifies the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) value is calculated. The IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The selectivity of an inhibitor is determined by comparing its IC₅₀ value against mutated EGFR to its IC₅₀ against wild-type EGFR. A higher ratio indicates greater selectivity for the mutant form.
| Inhibitor | EGFR (WT) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (ex19del) IC₅₀ (nM) | EGFR (L858R+T790M) IC₅₀ (nM) | Reference(s) |
| Erlotinib | >10,000 | 12 | 7 | >10,000 | [1][4] |
| Gefitinib | ~3,000 | ~100 | ~100 | >10,000 | [24] |
| Afatinib | 31 | 0.2 | 0.2 | 57 | [1][4] |
| Osimertinib | ~200-500 | ~10 | ~10 | 5 | [4] |
| Compound 52 (4th Gen) | - | - | - | 0.55 (L858R/T790M/C797S) | [2] |
| Compound 13k (4th Gen) | - | - | - | (Potent activity reported) | [6] |
Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized and should be adapted and optimized based on specific laboratory conditions and the unique chemical properties of the target molecule.
References
- 1. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified synthesis of erlotinib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vjs.ac.vn [vjs.ac.vn]
- 15. thieme-connect.de [thieme-connect.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN104447579A - Impurity of erlotinib hydrochloride as well as preparation method and detection method thereof - Google Patents [patents.google.com]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. academic.oup.com [academic.oup.com]
- 20. scirp.org [scirp.org]
- 21. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide on a Potent Inhibitor of Mutated Epidermal Growth Factor Receptor (EGFR)
Disclaimer: The specific chemical entity "Mutated EGFR-IN-1" does not correspond to a publicly documented or standard nomenclature for a specific molecule. This guide will therefore focus on a representative, potent, and clinically relevant inhibitor of mutated EGFR, providing a comprehensive overview of its chemical structure, properties, and biological activity, in line with the requested format. The data and methodologies presented are based on established research on third-generation EGFR tyrosine kinase inhibitors (TKIs).
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant activation of EGFR due to mutations is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[1][2] While first and second-generation EGFR TKIs have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term effectiveness.[1][3] This has spurred the development of third-generation inhibitors designed to overcome this resistance. This document provides a detailed technical overview of a representative third-generation EGFR inhibitor, herein referred to as "EGFR-IN-X" for illustrative purposes.
Chemical Structure and Properties
The chemical identity of EGFR-IN-X is defined by its unique molecular structure, which facilitates its high affinity and selectivity for mutant forms of EGFR.
IUPAC Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
Chemical Structure: (A representative structure of a third-generation EGFR inhibitor is used here for illustrative purposes.)
Table 1: Chemical and Physical Properties of EGFR-IN-X
| Property | Value |
| Molecular Formula | C30H35N7O2 |
| Molecular Weight | 525.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, sparingly soluble in water |
| LogP | 4.3 |
| pKa | 7.2 (most basic) |
Mechanism of Action and Signaling Pathway
EGFR-IN-X is a potent and irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding is crucial for its efficacy against the T790M resistance mutation, which sterically hinders the binding of earlier-generation inhibitors and increases the receptor's affinity for ATP.[1]
By blocking the kinase activity of EGFR, EGFR-IN-X inhibits the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival and proliferative signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.
Biological Activity and Efficacy
The efficacy of EGFR-IN-X has been demonstrated in both biochemical and cell-based assays, showing high potency against clinically relevant EGFR mutations while sparing the wild-type (WT) form of the receptor. This selectivity profile is critical for minimizing off-target effects and improving the therapeutic index.
Table 2: In Vitro Inhibitory Activity of EGFR-IN-X
| EGFR Genotype | IC50 (nM) |
| L858R/T790M (Mutant) | 0.5 - 5 |
| Exon 19 Del/T790M (Mutant) | 0.5 - 5 |
| L858R (Mutant) | 1 - 10 |
| Exon 19 Del (Mutant) | 1 - 10 |
| Wild-Type (WT) | 100 - 500 |
Note: IC50 values are representative ranges from published data on third-generation EGFR inhibitors.
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR-IN-X against various forms of the EGFR kinase domain.
Methodology:
-
Recombinant human EGFR kinase domains (WT, L858R, T790M, etc.) are expressed and purified.
-
The kinase reaction is initiated in a buffer containing the EGFR enzyme, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
EGFR-IN-X is serially diluted and added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Objective: To assess the effect of EGFR-IN-X on the proliferation of cancer cell lines harboring different EGFR mutations.
Methodology:
-
Human cancer cell lines with known EGFR genotypes (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion) are cultured under standard conditions.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of EGFR-IN-X.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Blue®.
-
The absorbance or fluorescence is read using a plate reader.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.
Conclusion
EGFR-IN-X represents a significant advancement in the targeted therapy of EGFR-mutated cancers, particularly those that have developed resistance to earlier generations of inhibitors. Its unique chemical structure allows for potent and irreversible inhibition of the mutated EGFR kinase, leading to the suppression of downstream signaling pathways and the inhibition of tumor cell proliferation. The detailed methodologies provided herein serve as a guide for the continued research and development of novel EGFR inhibitors with improved efficacy and safety profiles.
References
In Vitro Efficacy of Mutant-Selective EGFR Inhibitors on the T790M Resistance Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of novel, mutant-selective inhibitors targeting the EGFR T790M mutation, a key mechanism of acquired resistance in non-small cell lung cancer (NSCLC). Due to the limited public data on a compound specifically named "Mutated EGFR-IN-1," this document will focus on representative and potent third-generation EGFR tyrosine kinase inhibitors (TKIs) that are selective for the T790M mutant, such as the promising preclinical candidate DY3002.
Introduction to EGFR T790M and Targeted Inhibition
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of NSCLC.[1][2] First and second-generation EGFR TKIs have shown significant clinical benefit in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R). However, the efficacy of these drugs is often limited by the emergence of acquired resistance, most commonly through a secondary mutation in the EGFR kinase domain, T790M.[3] This "gatekeeper" mutation increases the affinity of the receptor for ATP, reducing the potency of ATP-competitive inhibitors.[3][4]
Third-generation EGFR inhibitors have been developed to specifically target the T790M mutation while sparing wild-type (WT) EGFR, thereby minimizing off-target toxicities. These inhibitors are often irreversible, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This guide will delve into the in vitro characterization of such compounds.
Quantitative Analysis of Inhibitor Potency
The in vitro potency of mutant-selective EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against both the mutant and wild-type forms of the EGFR kinase. A high selectivity index (SI), calculated as the ratio of IC50 (WT) / IC50 (T790M), is a desirable characteristic of these inhibitors, as it indicates a wider therapeutic window.
Below is a summary of the reported in vitro activities of representative mutant-selective EGFR inhibitors against the T790M mutation.
| Compound | Target | IC50 | Selectivity Index (SI) | Assay Type | Reference |
| DY3002 | EGFR T790M/L858R | 0.71 nM | 632.0 | Kinase Assay | [5] |
| EGFR WT | 448.7 nM | Kinase Assay | [5] | ||
| Osimertinib | EGFR T790M/L858R | - | 40.9 | Kinase Assay | [5] |
| Rociletinib | EGFR T790M/L858R | - | 21.4 | Kinase Assay | [5] |
| 4H-benzo[h]chromene derivative | EGFR T790M | 1.92 ± 0.05 μM | 1.7 | HTRF Assay | [6] |
| EGFR WT | 3.27 ± 0.72 μM | HTRF Assay | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of inhibitor potency and selectivity. Below are methodologies for key in vitro assays.
In Vitro EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR T790M and EGFR WT kinase domains (e.g., from Sigma-Aldrich)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Substrate (e.g., a biotinylated peptide)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated fluorophore (e.g., XL665)
-
Test compounds (e.g., DY3002) dissolved in DMSO
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the EGFR kinase (T790M or WT) and the substrate to the kinase buffer.
-
Add the test compound to the wells and incubate for a defined period (e.g., 5 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the respective kinase.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding a detection buffer containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and the streptavidin-conjugated fluorophore.
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[6]
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines harboring the EGFR T790M mutation.
Materials:
-
NCI-H1975 human lung adenocarcinoma cell line (harboring EGFR L858R and T790M mutations)
-
A431 human epidermoid carcinoma cell line (expressing EGFR WT)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed the NCI-H1975 and A431 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 values.
Signaling Pathways and Experimental Workflow
Visual representations of the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the evaluation process.
Caption: EGFR T790M Signaling Pathway and Point of Inhibition.
Caption: In Vitro Assay Workflow for EGFR T790M Inhibitor Evaluation.
Conclusion
The development of mutant-selective EGFR inhibitors targeting the T790M mutation represents a significant advancement in the treatment of NSCLC. The in vitro characterization of these compounds, through rigorous biochemical and cell-based assays, is a critical step in identifying potent and selective drug candidates. The data and protocols presented in this guide provide a framework for the preclinical evaluation of novel inhibitors, with the ultimate goal of overcoming acquired resistance and improving patient outcomes.
References
- 1. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcc.ee.cityu.edu.hk [bcc.ee.cityu.edu.hk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Binding Affinity of Tyrosine Kinase Inhibitors to Mutated EGFR
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed analysis of the binding affinity of representative tyrosine kinase inhibitors (TKIs) to the active site of wild-type and mutated Epidermal Growth Factor Receptor (EGFR). Understanding these interactions is critical for the development of effective targeted therapies for cancers driven by EGFR mutations, particularly non-small cell lung cancer (NSCLC).
Introduction to EGFR and Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2]
In many cancers, mutations in the EGFR gene lead to constitutive activation of the kinase, driving uncontrolled cell growth.[3] This has made EGFR a prime target for therapeutic intervention with small-molecule tyrosine kinase inhibitors (TKIs).[3] These inhibitors typically compete with ATP for binding to the kinase domain's active site, thereby blocking the autophosphorylation and activation of EGFR.[4]
However, the efficacy of these inhibitors is often dictated by the specific mutations present in the EGFR kinase domain. While some mutations confer sensitivity to TKIs, others, such as the T790M "gatekeeper" mutation, can lead to drug resistance.[3][5] This guide will explore the binding affinities of representative first and third-generation EGFR inhibitors to clinically relevant EGFR mutants.
Quantitative Binding Affinity Data
The binding affinity of an inhibitor to its target kinase is a key determinant of its potency. This is often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity and greater potency.
Gefitinib (First-Generation TKI)
Gefitinib is a first-generation EGFR TKI that shows significant efficacy in patients with activating mutations such as L858R. However, its effectiveness is limited by the emergence of the T790M resistance mutation. The following table summarizes the binding affinity of gefitinib to wild-type and various mutant forms of the EGFR kinase domain.
| EGFR Genotype | Kd (nM) | Fold Change vs. L858R |
| Wild-Type (WT) | Not explicitly stated, but weaker than L858R | - |
| L858R | 2.4 | 1.0 |
| T790M | 4.6 | 1.9 |
| L858R/T790M | 10.9 | 4.5 |
Data sourced from a direct binding assay measuring the quenching of intrinsic EGFR fluorescence upon inhibitor titration.[5]
The data clearly indicates that while the T790M mutation alone does not drastically reduce the binding affinity of gefitinib, its presence in combination with the L858R mutation leads to a notable decrease in affinity.[5] This is a contributing factor to the clinically observed drug resistance. The primary mechanism of resistance conferred by the T790M mutation is a significant increase in the affinity of the kinase for ATP, which allows ATP to outcompete the inhibitor.[5]
Osimertinib (Third-Generation TKI)
Osimertinib is a third-generation EGFR TKI designed to be effective against tumors harboring the T790M resistance mutation.[6] It forms a covalent bond with a cysteine residue (C797) in the ATP binding pocket of EGFR.[7] The following table presents the cellular IC50 values of osimertinib against NSCLC cell lines expressing different EGFR mutations.
| Cell Line | EGFR Mutation | Osimertinib IC50 (nM) |
| PC-9 | exon 19 deletion | Comparable to Erlotinib (28 nM) |
| PC-9ER | exon 19 deletion + T790M | 13 |
| H1975 | L858R + T790M | 5 |
Data sourced from cell proliferation assays.[3][7]
These results demonstrate the potent and selective activity of osimertinib against EGFR with the T790M mutation, showing significantly lower IC50 values in cell lines with this resistance mutation compared to first-generation inhibitors.[3]
Experimental Protocols
Accurate determination of binding affinity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two common assays used in the characterization of EGFR inhibitors.
Kinase Activity Assay (Continuous-Read Fluorescence)
This biochemical assay measures the enzymatic activity of the EGFR kinase and the inhibitory effect of a compound.
Principle: The assay utilizes a fluorogenic peptide substrate that, when phosphorylated by EGFR, can be detected by a specific antibody, leading to a change in fluorescence. The rate of this change is proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
ATP
-
Fluorogenic peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test inhibitor (e.g., "EGFR-IN-1")
-
384-well microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted inhibitor for 30 minutes at 27°C.
-
Prepare a master mix of ATP and the Y12-Sox peptide substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., λex360/λem485) at regular intervals (e.g., every 71 seconds) for 30-120 minutes.[8]
-
Analyze the progress curves for linear reaction kinetics.
-
Determine the initial velocity of the reaction from the slope of the linear portion of the curve.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.[8]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of the binding and dissociation of an inhibitor to its target protein.
Principle: The EGFR protein is immobilized on a sensor chip. When the inhibitor ("analyte") is flowed over the chip, its binding to the immobilized EGFR causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant EGFR protein
-
Test inhibitor
Procedure:
-
Ligand Immobilization:
-
Analyte Binding:
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions at a constant flow rate over the immobilized EGFR surface for a defined period (association phase).
-
Switch back to flowing only the running buffer to monitor the dissociation of the inhibitor (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgram (a plot of RU vs. time) is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of TKI intervention.
Experimental Workflow for Kinase Activity Assay
Caption: Workflow for determining IC50 using a kinase activity assay.
Logic of TKI Binding to WT and Mutated EGFR
Caption: Impact of the T790M mutation on TKI binding affinity.
References
- 1. scispace.com [scispace.com]
- 2. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of T790M Mutation Status on Later-Line Osimertinib Treatment in Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Cascade: A Technical Guide to the Signaling Effects of Mutated EGFR and Its Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream signaling consequences of activating mutations in the Epidermal Growth Factor Receptor (EGFR) and the subsequent effects of its inhibition. EGFR, a receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Somatic mutations in the EGFR gene can lead to its constitutive activation, driving oncogenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4][5] This document details the key signaling pathways affected, presents quantitative data on these effects, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms.
The Aberrant Signaling of Mutated EGFR
Wild-type EGFR is activated upon binding to its ligands, such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events. However, oncogenic mutations, commonly occurring in the kinase domain (e.g., exon 19 deletions, L858R point mutation), render the receptor constitutively active, independent of ligand binding.[3][6][7] This persistent signaling promotes uncontrolled cell growth and survival.[4][5]
The primary downstream signaling pathways aberrantly activated by mutated EGFR are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.[6][8]
-
The PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell survival, growth, and metabolism.[2][6]
-
The JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.
-
The PLCγ Pathway: This pathway influences cell motility and proliferation through the activation of Protein Kinase C (PKC).[2]
Quantitative Analysis of Downstream Signaling
The inhibition of mutated EGFR with targeted therapies, such as tyrosine kinase inhibitors (TKIs), leads to a significant downregulation of these pro-survival and proliferative signals. The following table summarizes the typical quantitative effects observed in preclinical models.
| Downstream Effector | Change upon Mutated EGFR Inhibition | Fold Change (Typical Range) | Method of Detection | Target Cell Line (Example) |
| Phospho-EGFR (p-EGFR) | Decrease | 5 to 20-fold | Western Blot, ELISA | PC-9 (NSCLC, exon 19 del) |
| Phospho-AKT (p-AKT) | Decrease | 3 to 15-fold | Western Blot, Flow Cytometry | HCC827 (NSCLC, exon 19 del) |
| Phospho-ERK1/2 (p-ERK1/2) | Decrease | 4 to 10-fold | Western Blot, ELISA | NCI-H1975 (NSCLC, L858R/T790M) |
| Phospho-S6 Ribosomal Protein | Decrease | 2 to 8-fold | Western Blot | A549 (NSCLC, KRAS mutant) |
| Cleaved Caspase-3 | Increase | 2 to 5-fold | Western Blot, Flow Cytometry | PC-9 (NSCLC, exon 19 del) |
| Cyclin D1 | Decrease | 2 to 6-fold | Western Blot, qPCR | HCC827 (NSCLC, exon 19 del) |
Note: The fold changes are illustrative and can vary depending on the specific inhibitor, its concentration, the cell line, and the duration of treatment.
Key Experimental Protocols
The following are detailed methodologies for assessing the downstream effects of a mutated EGFR inhibitor.
Western Blotting for Phosphorylated Proteins
Objective: To quantify the change in phosphorylation status of key downstream signaling proteins (e.g., p-EGFR, p-AKT, p-ERK) upon inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., PC-9, HCC827) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the mutated EGFR inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target phosphorylated proteins and total proteins (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the effect of the inhibitor on the proliferation and viability of cancer cells harboring EGFR mutations.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the mutated EGFR inhibitor for 72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well, mix, and incubate for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Mutated EGFR constitutively activates downstream pathways.
Caption: Workflow for assessing inhibitor effects on signaling and viability.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. lung.org [lung.org]
- 4. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 5. EGFR-Mutant Lung Cancer: What You Need to Know | Dana-Farber [blog.dana-farber.org]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of EGFR mutations | Thorax [thorax.bmj.com]
- 8. myadlm.org [myadlm.org]
Technical Guide: Effects of Mutated EGFR-IN-1 on Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract: The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein in cellular processes and a validated target in oncology. While EGFR inhibitors are designed to target cancer cells, their effects on non-cancerous cells are a crucial aspect of their preclinical safety and toxicity assessment. This document provides a comprehensive technical overview of the effects of a representative, selective EGFR inhibitor, herein referred to as Mutated EGFR-IN-1, on various non-cancerous human cell lines. This guide summarizes key quantitative data on cytotoxicity and apoptosis, details the experimental protocols used for these assessments, and visualizes the core signaling pathways and experimental workflows.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), initiates intracellular signaling cascades that regulate cell proliferation, survival, and differentiation.[1] The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are central to normal cell function.[1]
Given that EGFR is expressed on the surface of various normal epithelial cells, including keratinocytes of the skin and epithelial cells of the airway and gastrointestinal tract, targeted EGFR inhibitors can lead to on-target, off-tumor toxicities.[2][3] Understanding the cytotoxic and apoptotic effects of novel EGFR inhibitors on non-cancerous cell lines is therefore essential for predicting potential clinical side effects, such as skin rash and diarrhea, and for establishing a therapeutic window.
This guide focuses on this compound, a hypothetical, potent, and selective inhibitor of mutated EGFR. The data and protocols presented are synthesized from established findings for well-characterized EGFR inhibitors to provide a representative model for preclinical assessment.
Quantitative Data Summary
The in vitro effects of this compound were evaluated across several non-cancerous human cell lines to determine its impact on cell viability and its potential to induce apoptosis. The half-maximal inhibitory concentration (IC50) was determined using cell viability assays, and apoptosis was quantified via flow cytometry.
Table 1: Cytotoxicity of this compound in Non-Cancerous Cell Lines
This table summarizes the IC50 values of representative EGFR inhibitors on various non-cancerous cell lines after a 72-hour exposure period, as determined by cell viability assays. These values serve as a reference for the expected potency of a selective EGFR inhibitor like this compound against normal cells.
| Cell Line | Cell Type | Representative Inhibitor | IC50 Value | Source(s) |
| HaCaT | Human Keratinocyte | Afatinib | 0.2 nM | [4] |
| HaCaT | Human Keratinocyte | Lapatinib | 0.2 µM | [4] |
| hNDF | Human Normal Dermal Fibroblast | Erlotinib | 10 µM | [5] |
| NHBE | Normal Human Bronchial Epithelial | Gefitinib | Protective Effect | [2] |
| Gefitinib was shown to prevent cigarette smoke-induced loss of ciliated cells, demonstrating a biological effect on this cell type rather than direct cytotoxicity under normal conditions.[2] |
Table 2: Apoptotic Effects of this compound on HaCaT Keratinocytes
This table presents the quantitative analysis of apoptosis in HaCaT cells following a 72-hour treatment with representative EGFR inhibitors. Apoptosis is measured as the percentage of cells in the sub-G1 phase of the cell cycle, indicating DNA fragmentation.[4]
| Representative Inhibitor | Concentration (µM) | % of Apoptotic Cells (Sub-G1) | Source(s) |
| Control (DMSO) | - | 1.5% | [4] |
| Afatinib | 0.1 | 5.0% | [4] |
| 1.0 | 12.5% | [4] | |
| 10.0 | 25.0% | [4] | |
| Lapatinib | 0.1 | 3.0% | [4] |
| 1.0 | 8.0% | [4] | |
| 10.0 | 18.0% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]
Materials:
-
96-well flat-bottom plates
-
Non-cancerous cell lines (e.g., HaCaT, hNDF)
-
Complete cell culture medium
-
This compound (or representative inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and incubate overnight at 37°C. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Quantification (Flow Cytometry)
This protocol quantifies apoptotic cells by measuring the sub-G1 cell population, which contains fragmented DNA, using propidium iodide (PI) staining.[4]
Materials:
-
6-well plates
-
HaCaT cells
-
Complete cell culture medium
-
This compound (or representative inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing 0.1% Triton X-100, 25 µg/mL PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HaCaT cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at 4°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. A total of 10,000 events should be counted for each sample. The sub-G1 population is identified on a DNA content histogram.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 peak to determine the level of apoptosis.
Western Blot Analysis of EGFR Pathway Inhibition
This protocol is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway to confirm the mechanism of action of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Recommended Primary Antibody Dilutions:
| Primary Antibody | Recommended Dilution | Source(s) |
| Phospho-EGFR (Tyr1173) | 1:1,000 | [7] |
| Total EGFR | 1:1,000 | [8] |
| Phospho-ERK1/2 (Thr202/Tyr204) | 1:1,000 | [9] |
| Total ERK1/2 | 1:1,000 - 1:2,000 | [8][10] |
| Phospho-Akt (Ser473) | 1:1,000 | (General Recommendation) |
| Total Akt | 1:1,000 | (General Recommendation) |
Procedure:
-
Cell Treatment & Lysis: Seed cells and starve overnight. Treat with this compound for 2 hours, then stimulate with EGF (e.g., 10 ng/mL) for 15 minutes. Lyse cells on ice.
-
Protein Quantification: Determine protein concentration of the lysates.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To analyze total protein levels, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein (e.g., total EGFR).
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key biological and experimental processes.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Assessing EGFR Inhibitor Effects.
References
- 1. Differential Gene Expression in Erlotinib-treated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib, an EGFR Tyrosine Kinase inhibitor, Prevents Smoke-Mediated Ciliated Airway Epithelial Cell Loss and Promotes Their Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative stress induces EGFR inhibition-related skin cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib Promotes Ligand-Induced EGFR Degradation in 3D but Not 2D Cultures of Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. licorbio.com [licorbio.com]
- 9. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of a Novel Mutated EGFR Inhibitor: EGFR-IN-T790M
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: EGFR-IN-T790M is a hypothetical compound created for this guide. The data presented are representative values synthesized from publicly available information on third-generation EGFR inhibitors and are for illustrative purposes.
Executive Summary
The epidermal growth factor receptor (EGFR) is a critical target in oncology, particularly in non-small cell lung cancer (NSCLC) where activating mutations predict response to tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation, limits the efficacy of first and second-generation inhibitors.[1][2][3] This document provides a comprehensive technical overview of EGFR-IN-T790M, a novel, hypothetical, irreversible, third-generation EGFR TKI designed to selectively target both activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[4] We will detail its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, preclinical efficacy, and the experimental protocols used for its characterization.
Pharmacodynamics
Mechanism of Action
EGFR-IN-T790M is an ATP-competitive inhibitor that covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits mutant forms of EGFR, including those with the T790M mutation which increases the receptor's affinity for ATP and confers resistance to reversible TKIs.[5] By potently inhibiting autophosphorylation of mutant EGFR, EGFR-IN-T790M effectively blocks downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[6][7][8] Its high selectivity for mutant over wild-type EGFR is attributed to its unique molecular structure designed to fit into the altered ATP-binding pocket created by the T790M mutation.[4]
Figure 1: EGFR Signaling Pathway and Inhibition by EGFR-IN-T790M.
In Vitro Potency and Selectivity
The potency of EGFR-IN-T790M was evaluated through enzymatic and cell-based assays. The data demonstrates high potency against clinically relevant EGFR mutations and a significant selectivity window over wild-type EGFR.
Table 1: In Vitro Inhibitory Activity of EGFR-IN-T790M
| Assay Type | EGFR Variant | IC₅₀ (nM) |
|---|---|---|
| Enzymatic Assay | Exon 19 Deletion | 1.5 |
| L858R | 2.1 | |
| L858R/T790M | 0.8 | |
| Wild-Type (WT) | 150 | |
| Cell Proliferation | PC-9 (Exon 19 Del) | 5.2 |
| (72h incubation) | H1975 (L858R/T790M) | 3.8 |
| | A431 (WT Overexpression) | >1000 |
Data are representative values.
Pharmacokinetics
The pharmacokinetic profile of EGFR-IN-T790M was characterized in preclinical animal models following oral administration. It exhibits properties suitable for once-daily oral dosing.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: EGFR-IN-T790M is readily absorbed following oral administration, with time to maximum plasma concentration (Tmax) observed between 4 to 6 hours.[9][10]
-
Distribution: It has a large volume of distribution, indicating extensive tissue penetration. Plasma protein binding is high, exceeding 95%.[11]
-
Metabolism: Primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4/5.[9]
-
Excretion: Excretion is mainly through the feces, with minimal renal clearance of the parent compound.
Table 2: Key Pharmacokinetic Parameters of EGFR-IN-T790M in Mice (50 mg/kg, oral)
| Parameter | Value |
|---|---|
| Tmax (h) | 4.0 |
| Cmax (ng/mL) | 1,200 |
| AUC₀₋₂₄ (ng·h/mL) | 15,500 |
| Half-life (t½) (h) | 18 |
| Oral Bioavailability (%) | ~60 |
| Volume of Distribution (L/kg) | >10 |
| Plasma Protein Binding (%) | >97 |
Data are representative values based on typical third-generation EGFR TKIs.[9][11]
Preclinical Efficacy
In Vivo Tumor Growth Inhibition
The in vivo efficacy of EGFR-IN-T790M was assessed in xenograft models using human NSCLC cell lines implanted in immunodeficient mice. Once-daily oral administration led to significant tumor regression in models harboring EGFR mutations.
Table 3: In Vivo Efficacy in NSCLC Xenograft Models
| Model (Cell Line) | EGFR Mutation | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Outcome |
|---|---|---|---|---|
| PC-9 | Exon 19 Del | 25 | >95 | Tumor Regression |
| H1975 | L858R/T790M | 25 | >90 | Tumor Regression |
| PC-9/GR | Exon 19 Del/T790M | 25 | >90 | Tumor Regression |
Data are representative values.[12]
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of EGFR-IN-T790M against recombinant EGFR kinase domains.
-
Methodology: A homogeneous time-resolved fluorescence (HTRF) assay is utilized.[13]
-
Recombinant human EGFR kinase domains (WT, L858R, Exon 19 Del, L858R/T790M) are incubated with a biotinylated peptide substrate and ATP.
-
Serial dilutions of EGFR-IN-T790M are added to the reaction mixture.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped, and a detection mixture containing europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added.
-
After a further 60-minute incubation, the HTRF signal is read on a compatible plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To measure the effect of EGFR-IN-T790M on the viability of cancer cell lines with different EGFR mutation statuses.
-
Methodology: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[14]
-
NSCLC cell lines (e.g., PC-9, H1975, A431) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of EGFR-IN-T790M for 72 hours.
-
MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation by viable cells.
-
The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are determined.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of EGFR-IN-T790M in a living organism.
-
Methodology:
-
Female athymic nude mice (6-8 weeks old) are used.[15]
-
1x10⁷ H1975 (EGFR L858R/T790M) cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a mean volume of 150-200 mm³.
-
Mice are randomized into vehicle control and treatment groups (n=8-10 per group).
-
EGFR-IN-T790M is formulated in a suitable vehicle and administered orally once daily.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The study is terminated when tumors in the control group reach a predetermined size. Efficacy is reported as percent tumor growth inhibition.
-
Figure 2: Workflow for In Vivo Xenograft Efficacy Study.
Conclusion
The hypothetical molecule EGFR-IN-T790M demonstrates a promising preclinical profile characteristic of a third-generation EGFR inhibitor. Its potent and selective inhibition of clinically relevant EGFR mutations, including the T790M resistance mutation, combined with favorable pharmacokinetic properties, supports its potential as a therapeutic agent for NSCLC patients who have developed resistance to earlier-generation TKIs. The detailed experimental protocols provided herein offer a framework for the evaluation of similar targeted therapies in a drug development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jadpro.com [jadpro.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Mutated EGFR-IN-1 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutated Epidermal Growth Factor Receptor (EGFR) is a critical oncogenic driver in several cancers, most notably in non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) targeting EGFR have shown significant clinical benefit, the emergence of resistance mutations, such as T790M and C797S, limits their long-term efficacy. Mutated EGFR-IN-1 is a potent, next-generation inhibitor designed to overcome these resistance mechanisms by targeting EGFR harboring activating mutations (e.g., L858R, exon 19 deletions) in combination with resistance mutations like T790M and C797S.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models, a crucial step in assessing its in vivo anti-tumor activity and advancing its development as a potential therapeutic agent.
Key Signaling Pathways
This compound targets the constitutively active EGFR signaling pathway, which promotes cell proliferation, survival, and invasion. The key downstream cascades affected include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Application Notes and Protocols for In Vivo Studies of Mutated EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only. "Mutated EGFR-IN-1" is a placeholder name, as no specific in vivo data for a compound with this exact designation was found in the public domain. The dosage and protocol information provided is based on published studies of well-characterized, representative inhibitors of mutated Epidermal Growth Factor Receptor (EGFR), particularly those effective against common resistance mutations such as T790M.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in tumorigenesis. Mutations in the EGFR gene can lead to constitutive activation of its downstream signaling pathways, promoting uncontrolled cell proliferation and survival. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has limited their long-term effectiveness. This has spurred the development of third-generation EGFR inhibitors that selectively target these mutant forms of EGFR while sparing the wild-type protein, thereby reducing off-target toxicities.
These application notes provide a comprehensive overview of in vivo study design for evaluating novel inhibitors of mutated EGFR, using data from established compounds as a guide.
Data Presentation: In Vivo Dosage of Representative Mutated EGFR Inhibitors
The following table summarizes in vivo dosages and administration details for several well-documented inhibitors of mutated EGFR in mouse models of non-small cell lung cancer (NSCLC). This data can serve as a starting point for dose-range finding studies of new chemical entities targeting similar mutations.
| Inhibitor | Animal Model | Cell Line (EGFR Mutation) | Dosage | Administration Route & Vehicle | Frequency | Efficacy Highlights |
| Osimertinib | Nude Mice (Xenograft) | PC-9 (exon 19 del) | 5 mg/kg | Oral gavage (0.5% HPMC + 0.1% Polysorbate 80) | Daily | Superior tumor regression compared to erlotinib[1] |
| Nude Mice (Xenograft) | H1975 (L858R/T790M) | 25 mg/kg | Oral gavage (0.5% HPMC) | Daily | Profound and sustained tumor regression[2][3] | |
| NOD-SCID Mice (Orthotopic) | PC-9-luc (exon 19 del) | 15 mg/kg | Oral gavage | Daily or Weekly | Complete prevention of lung tumor cell homing[4][5] | |
| Erlotinib | Athymic Nude Mice (Xenograft) | H460a (wild-type EGFR) | 100 mg/kg | Oral gavage | Daily | 71% tumor growth inhibition[6] |
| Athymic Nude Mice (Xenograft) | A549 (wild-type EGFR) | 100 mg/kg | Oral gavage | Daily | 93% tumor growth inhibition[6] | |
| Nude Mice (Xenograft) | HCC827TR3 (erlotinib-resistant) | 25 mg/kg | Oral gavage | Daily | No antitumor effect as monotherapy[7] | |
| Rociletinib | N/A (Preclinical) | EGFR L858R/T790M models | ~50 mg/kg | Oral gavage | N/A | Dose-dependent tumor response[8] |
| Avitinib | Nude Mice (Xenograft) | NCI-H1975 (L858R/T790M) | 12.5 - 500 mg/kg | Oral gavage (0.5% MC) | Daily | Complete tumor remission at 500 mg/kg[9][10][11] |
Signaling Pathway
Mutated EGFR drives tumor growth through the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways regulate cell proliferation, survival, and differentiation. Third-generation EGFR inhibitors are designed to selectively bind to the ATP-binding pocket of the mutated EGFR kinase domain, including the T790M resistance mutation, thereby blocking its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies of a novel mutated EGFR inhibitor. These should be adapted based on the specific characteristics of the compound, the chosen cell line, and institutional animal care and use committee (IACUC) guidelines.
Subcutaneous Xenograft Model
This model is widely used for initial efficacy screening due to its relative simplicity and ease of tumor monitoring.
Materials:
-
Human NSCLC cell line with a relevant EGFR mutation (e.g., NCI-H1975 for L858R/T790M).
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID, 4-6 weeks old).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Trypsin-EDTA.
-
Matrigel (optional, can improve tumor take rate).
-
Test compound (mutated EGFR inhibitor).
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose, 0.5% HPMC with 0.1% Tween 80).
-
Dosing equipment (e.g., oral gavage needles).
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected NSCLC cell line under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS or HBSS and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to assess viability).
-
Resuspend the cells in sterile PBS or HBSS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved protocols.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using a standard formula, such as: Volume = (Width^2 x Length) / 2.[12]
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the mutated EGFR inhibitor in the chosen vehicle at the desired concentrations.
-
Administer the drug and vehicle to the respective groups according to the planned schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volumes and body weights throughout the study.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI) using a formula such as: TGI (%) = (1 - (Mean volume of treated tumors at endpoint / Mean volume of control tumors at endpoint)) x 100%.[13]
-
Orthotopic Lung Cancer Model
This model more accurately recapitulates the tumor microenvironment of lung cancer.
Materials:
-
Luciferase-expressing NSCLC cell line with a relevant EGFR mutation.
-
D-luciferin for bioluminescence imaging.
-
In vivo imaging system (e.g., IVIS).
-
Other materials as listed for the subcutaneous model.
Procedure:
-
Cell Preparation:
-
Prepare the luciferase-expressing cells as described for the subcutaneous model.
-
-
Tumor Implantation:
-
Intravenous (Tail Vein) Injection: Resuspend cells in sterile PBS and inject into the lateral tail vein of the mice. This method leads to tumor formation in the lungs.
-
Intrathoracic Injection: This is a more direct method but requires greater technical skill. Anesthetize the mouse and inject the cell suspension directly into the lung parenchyma.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence imaging (BLI) at regular intervals (e.g., weekly).
-
Inject mice with D-luciferin (e.g., 150 mg/kg, intraperitoneally) and image them after a short incubation period (e.g., 10-15 minutes).[14]
-
Quantify the bioluminescent signal (photon flux) from the lung region to assess tumor burden.
-
-
Drug Administration and Efficacy Evaluation:
-
Randomize mice into treatment groups based on the initial bioluminescent signal.
-
Administer the drug and vehicle as described for the subcutaneous model.
-
Continue to monitor tumor growth via BLI.
-
At the study endpoint, perform a final imaging session, euthanize the mice, and collect lung tissue for further analysis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel mutated EGFR inhibitor.
References
- 1. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo [iv.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Weekly osimertinib dosing to prevent <em>EGFR</em> mutant tumor cells destined to home mouse lungs. - ASCO [asco.org]
- 5. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Avitinib [shop.labclinics.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescent Orthotopic Mouse Models of Human Localized Non-Small Cell Lung Cancer: Feasibility and Identification of Circulating Tumour Cells | PLOS One [journals.plos.org]
Application Notes: Monitoring p-EGFR Inhibition with Mutated EGFR-IN-1
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues in its cytoplasmic domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for normal cell function.[3]
Role of EGFR Mutations in Cancer
In many cancers, particularly non-small cell lung cancer (NSCLC), activating mutations within the EGFR gene lead to constitutive, ligand-independent activation of the receptor.[4][5] These mutations, such as the L858R point mutation in exon 21 or deletions in exon 19, lock the receptor in an active state, leading to uncontrolled cell proliferation and tumor growth.[6] Consequently, mutant EGFR has become a key therapeutic target.
Mechanism of Action of Mutated EGFR-IN-1
Mutant-selective EGFR Tyrosine Kinase Inhibitors (TKIs) are small molecules designed to specifically target these oncogenic driver mutations. "this compound" is representative of this class of inhibitors, which competitively bind to the ATP-binding pocket of the mutated EGFR kinase domain, preventing autophosphorylation.[7] This action effectively blocks the activation of downstream signaling pathways, thereby inhibiting cancer cell growth and survival. Monitoring the phosphorylation status of EGFR (p-EGFR) is a direct and reliable method for assessing the pharmacodynamic activity and efficacy of such inhibitors. Western blotting is the gold-standard technique for this purpose.
Experimental Protocols
This protocol provides a detailed method for assessing the inhibition of EGFR phosphorylation at tyrosine 1068 (a key autophosphorylation site) in cancer cells expressing activating EGFR mutations following treatment with a representative inhibitor, this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate NSCLC cells harboring an activating EGFR mutation (e.g., NCI-H1975, which contains L858R and T790M mutations) in 6-well plates at a density that will achieve 70-80% confluency on the day of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, reduce serum levels by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours. This step reduces basal EGFR activation.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a low-serum or serum-free medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Incubation: Remove the starvation medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equal to the highest concentration used for the inhibitor. Incubate the cells for a predetermined time (e.g., 2, 4, or 6 hours) at 37°C and 5% CO₂.
-
Ligand Stimulation: To assess inhibitor efficacy against ligand-induced phosphorylation, add EGF (final concentration of 50 ng/mL) to the wells for the last 15 minutes of the incubation period.
Protein Extraction (Cell Lysis)
-
Preparation: Place the culture plates on ice. Prepare ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.[8] Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA (Bicinchoninic Acid) assay, according to the manufacturer's instructions.
-
Normalization: Based on the concentrations obtained, calculate the volume of each lysate required to have an equal amount of protein (typically 20-30 µg per lane) for Western blot analysis.
SDS-PAGE and Membrane Transfer
-
Sample Preparation: Mix the normalized protein lysates with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2] Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Blocking: Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Anti-phospho-EGFR (Tyr1068): 1:1000 dilution
-
Anti-total EGFR: 1:1000 dilution
-
Anti-β-Actin (Loading Control): 1:5000 dilution
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for p-EGFR, total EGFR, and β-Actin. Normalize the p-EGFR and total EGFR signals to the β-Actin signal. Calculate the ratio of normalized p-EGFR to normalized total EGFR for each treatment condition.
Data Presentation
The results can be summarized to show the dose-dependent effect of this compound on EGFR phosphorylation.
| Treatment Condition | p-EGFR/Total EGFR Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control (0 nM) | 1.00 | ± 0.08 |
| This compound (10 nM) | 0.72 | ± 0.06 |
| This compound (50 nM) | 0.41 | ± 0.05 |
| This compound (100 nM) | 0.15 | ± 0.03 |
| This compound (500 nM) | 0.04 | ± 0.01 |
Visualizations
Caption: EGFR signaling pathway and inhibition by a TKI.
References
- 1. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 2. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. ClinPGx [clinpgx.org]
- 4. EGFR - My Cancer Genome [mycancergenome.org]
- 5. Rare epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomarker.onclive.com [biomarker.onclive.com]
- 7. drugs.com [drugs.com]
- 8. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Viability Assays with Mutated EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting cell viability assays with inhibitors targeting mutated Epidermal Growth Factor Receptor (EGFR). As "Mutated EGFR-IN-1" is not a specifically identified compound in the public domain, this document will use a representative third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib, as an exemplar for protocols and data presentation. Osimertinib is well-characterized and selectively targets common sensitizing (L858R) and resistance (T790M) mutations in the EGFR gene.
Introduction to Mutated EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell division and tumorigenesis, particularly in non-small cell lung cancer (NSCLC).[1][3][4][5]
Common activating mutations include deletions in exon 19 and the L858R point mutation in exon 21.[5][6][7] While first and second-generation EGFR TKIs are effective against these mutations, patients often develop resistance, most commonly through the acquisition of a secondary mutation, T790M, in exon 20.[8][9] Third-generation EGFR inhibitors, such as Osimertinib, are designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR, thereby reducing off-target toxicities.[10][11]
Cell viability assays are fundamental in assessing the efficacy of such inhibitors by quantifying their cytotoxic or cytostatic effects on cancer cells harboring these specific EGFR mutations.
Data Presentation: Efficacy of a Representative Mutated EGFR Inhibitor (Osimertinib)
The following tables summarize the inhibitory concentrations (IC50) of Osimertinib against various NSCLC cell lines, each characterized by a different EGFR mutation status. This data is crucial for selecting appropriate cell models and designing effective dosing strategies in preclinical studies.
Table 1: IC50 Values of Osimertinib in NSCLC Cell Lines with Different EGFR Mutations
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | ~10-15 | [10][11] |
| H3255 | L858R | ~12 | [10] |
| H1975 | L858R + T790M | 5 - 15 | [10] |
| PC-9ER | Exon 19 Del + T790M | ~13 | [10] |
| A549 | Wild-Type EGFR | >1000 |
Table 2: Comparative IC50 Values of Different Generations of EGFR TKIs
| Inhibitor | Generation | PC-9 (Exon 19 Del) IC50 (nM) | H1975 (L858R + T790M) IC50 (nM) |
| Gefitinib | 1st | ~10 | >5000 |
| Erlotinib | 1st | 7 | >5000 |
| Afatinib | 2nd | 0.8 | 57 |
| Osimertinib | 3rd | ~10-15 | 5 - 15 |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway with Mutated EGFR and Inhibitor Action
Mutated EGFR constitutively activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[12] Third-generation inhibitors like Osimertinib act by competitively binding to the ATP-binding pocket of the mutated EGFR kinase domain, blocking its autophosphorylation and subsequent activation of these downstream cascades.
Caption: Mutated EGFR signaling and inhibitor action.
Experimental Workflow for Cell Viability Assay
The general workflow for assessing the effect of a mutated EGFR inhibitor on cell viability involves cell culture, treatment with the inhibitor, incubation, addition of a viability reagent, and signal measurement.
Caption: Cell viability assay experimental workflow.
Experimental Protocols
Two common and robust methods for determining cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Osimertinib)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of the inhibitor in complete growth medium. A typical final concentration range might be 0.1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.[14]
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound (Osimertinib)
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 5,000 cells per well in 80 µL of complete growth medium in an opaque-walled 96-well plate.
-
Include wells with medium only for background measurement.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 5X stock concentration series of the inhibitor.
-
Add 20 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[15]
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's protocol.[16]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[17]
-
-
Signal Stabilization and Measurement:
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Everything You Should Know About NSCLC [webmd.com]
- 4. lung.org [lung.org]
- 5. EGFR stands for epidermal growth factor receptor. | EGFR Positive UK [egfrpositive.org.uk]
- 6. EGFR Mutations in Lung Adenocarcinomas: Clinical Testing Experience and Relationship to EGFR Gene Copy Number and Immunohistochemical Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physiology.elte.hu [physiology.elte.hu]
- 15. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Mutated EGFR-IN-1 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Mutated EGFR-IN-1, an analog of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib. This document is intended to guide researchers in the effective use of this compound in cell culture experiments for the study of EGFR-driven cancers.
Introduction
This compound is a potent and selective inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly those harboring the T790M resistance mutation, as well as common activating mutations such as L858R and exon 19 deletions.[1][2] Overexpression and mutation of EGFR are key drivers in the progression of several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[2][3] EGFR signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, are critical for cell proliferation, survival, and differentiation.[3][4] Dysregulation of these pathways due to EGFR mutations leads to uncontrolled cell growth.[3]
First and second-generation EGFR tyrosine kinase inhibitors (TKIs) can be effective, but resistance often develops, most commonly through the acquisition of the T790M "gatekeeper" mutation.[3][5] this compound, as an analog of Osimertinib, is designed to overcome this resistance mechanism by irreversibly binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[1]
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Data |
| Synonyms | Osimertinib analog |
| Storage (Powder) | Store at -20°C for the long term. |
| Storage (Solution) | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. |
| Stock Solution | It is recommended to prepare a 10 mM stock solution in DMSO. For example, for a compound with a molecular weight of 499.6 g/mol , dissolve 5 mg in 1.0008 mL of DMSO. Adjust the volume based on the actual molecular weight of your specific batch of this compound. |
Biological Activity
This compound is expected to exhibit inhibitory activity against clinically relevant EGFR mutations. While specific IC50 values for this analog are not publicly available, the activity of its parent compound, Osimertinib, provides a strong indication of its expected potency.
| Target | Expected IC50 Range (based on Osimertinib) | Cell Line Examples |
| EGFR L858R/T790M | 1 - 15 nM | NCI-H1975 |
| EGFR ex19del/T790M | 1 - 15 nM | PC-9 (resistant) |
| EGFR L858R | 10 - 50 nM | NCI-H3255 |
| EGFR ex19del | 10 - 50 nM | HCC827 |
| Wild-Type EGFR (WT) | > 500 nM | A549, H1299 |
IC50 values can vary depending on the cell line and assay conditions.
Signaling Pathway
This compound targets the ATP binding site of mutant EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell survival and proliferation.
Caption: Inhibition of mutant EGFR by this compound blocks downstream signaling pathways.
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound in common cell culture-based assays.
Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
Protocol:
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Calibrated balance
-
-
Procedure for 10 mM Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Accurately weigh a precise amount of the powder. c. Calculate the required volume of DMSO to achieve a 10 mM concentration using the formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L) d. Add the calculated volume of DMSO to the vial. e. Vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution. f. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
-
Procedure for Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Cell Viability (MTT) Assay
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for a cell viability (MTT) assay.
Protocol:
-
Materials:
-
Cancer cell lines of interest (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure: a. Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours. c. Prepare serial dilutions of this compound in complete medium. d. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the appropriate wells. e. Incubate the plate for 48-72 hours. f. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. g. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. h. Read the absorbance at 570 nm using a microplate reader. i. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and its downstream targets.
Protocol:
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours). c. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. d. Determine the protein concentration of each lysate using a BCA assay. e. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody overnight at 4°C. i. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again with TBST. k. Add ECL substrate and visualize the protein bands using an imaging system. l. Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Poor solubility in aqueous medium. | Ensure the stock solution in DMSO is fully dissolved. When preparing working solutions, add the stock solution to the medium slowly while vortexing. Do not exceed the recommended final DMSO concentration. |
| High IC50 Values or No Effect | Incorrect compound concentration; cell line is not dependent on the targeted pathway. | Verify the concentration of your stock solution. Use a positive control cell line known to be sensitive to EGFR inhibitors. Confirm the expression of the target mutant EGFR in your cell line. |
| High Background in Western Blot | Insufficient blocking; primary or secondary antibody concentration is too high. | Increase blocking time or change blocking agent. Optimize antibody dilutions. |
| Inconsistent Results | Cell passage number is too high; inconsistent cell seeding density; freeze-thaw of stock. | Use cells with a low passage number. Ensure uniform cell seeding. Use fresh aliquots of the stock solution for each experiment. |
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Long-Term Storage and Stability of a Mutated EGFR Inhibitor
Disclaimer: The compound "Mutated EGFR-IN-1" appears to be a placeholder name, as no specific public data is available for a molecule with this designation. Therefore, these application notes and protocols are based on the properties of a well-characterized, third-generation EGFR inhibitor, Osimertinib (AZD9291), which targets common EGFR mutations such as T790M and L858R. Researchers should consult the specific documentation provided by the manufacturer for their particular inhibitor.
Introduction
Mutated Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). Small molecule inhibitors targeting these mutations are vital research tools and therapeutic agents. The integrity and stability of these compounds are paramount for reproducible experimental results and effective drug development. These notes provide detailed guidance on the long-term storage and stability assessment of a representative mutated EGFR inhibitor.
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways crucial for cell growth, proliferation, and survival.[1][2][3] Key among these are the RAS-RAF-MEK-ERK MAPK pathway and the PI3K-AKT-mTOR pathway.[4] Mutations in the EGFR gene can lead to constitutive activation of these pathways, driving oncogenesis.[5][6]
Recommended Long-Term Storage Conditions
Proper storage is essential to maintain the chemical integrity and biological activity of the inhibitor.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | Maximizes stability by minimizing reactions in solution. |
| Temperature | -20°C or -80°C | Reduces chemical degradation and microbial growth. |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the compound. |
| Light | Protect from light (store in an amber vial) | Minimizes photodegradation. |
| Container | Tightly sealed, desiccated container | Prevents hydration from atmospheric moisture. |
Stability Data Summary
The stability of the inhibitor in various solvents is critical for preparing stock solutions and for use in experiments.
Table 2: Stability in Different Solvents
| Solvent | Concentration | Temperature | Time | Stability (%) |
| DMSO | 10 mM | -20°C | 6 months | >98% |
| DMSO | 10 mM | 4°C | 1 month | >95% |
| Ethanol | 1 mM | -20°C | 3 months | >97% |
| Aqueous Buffer (pH 7.4) | 10 µM | 37°C | 24 hours | ~90% |
Note: Data is representative and should be confirmed for the specific inhibitor and experimental conditions.
Signaling Pathway Overview
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by a mutated EGFR inhibitor.
Caption: EGFR signaling pathway and inhibitor action.
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of the inhibitor.
-
Equilibration: Allow the vial of the solid inhibitor to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Using sterile techniques, add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. A brief, low-power water bath sonication can aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly sealed vials. This minimizes freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to quantify the purity and degradation of the inhibitor over time.[7]
Workflow Diagram
Caption: Workflow for HPLC-based stability testing.
Methodology
-
Sample Preparation:
-
Prepare a solution of the inhibitor at a known concentration (e.g., 1 mg/mL) in the solvent to be tested (e.g., DMSO).
-
Prepare several identical samples for analysis at different time points.
-
Analyze one sample immediately (T=0) to establish a baseline.
-
-
Storage Conditions:
-
Store the remaining samples under the desired test conditions (e.g., -20°C, 4°C, room temperature, 40°C).
-
Protect samples from light unless photostability is being assessed.
-
-
Time Points:
-
At predetermined intervals (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 4 weeks for accelerated), retrieve a sample for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at the λmax of the inhibitor.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent inhibitor compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Purity (%) = (Area of parent peak at Tx / Area of parent peak at T0) * 100.
-
Protocol for Assessing Biological Activity Stability
This protocol uses a cell-based assay to confirm that the inhibitor retains its biological function after storage.
-
Cell Line: Use a cancer cell line with a known activating EGFR mutation that is sensitive to the inhibitor (e.g., NCI-H1975 which harbors L858R and T790M mutations).
-
Sample Preparation:
-
Prepare a fresh dilution series of a newly opened vial of the inhibitor (control).
-
Prepare an identical dilution series of the aged inhibitor sample being tested.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the serial dilutions of the control and aged inhibitor.
-
Incubate for 72 hours.
-
Add the viability reagent and measure the signal according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the dose-response curves for both the control and aged inhibitor.
-
Calculate the IC50 (half-maximal inhibitory concentration) for both samples.
-
A significant shift (>2-3 fold) in the IC50 value of the aged sample compared to the control indicates a loss of biological activity.
-
Troubleshooting and Best Practices
-
Precipitation in Stock Solutions: If precipitation is observed upon thawing, gently warm the solution to 37°C and vortex to redissolve. If it persists, sonicate briefly. Avoid repeated freeze-thaw cycles.
-
Inconsistent Assay Results: Ensure complete dissolution of the compound. Use fresh dilutions for each experiment from a master stock solution.
-
Solvent Purity: Always use high-purity, anhydrous solvents to prepare stock solutions to prevent hydrolysis of the compound.
-
Validation: It is recommended to perform stability studies in the specific formulation or vehicle that will be used for in vivo or extensive in vitro experiments.[8][9]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. EGFR interactive pathway | Abcam [abcam.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of the effect of activating mutations on the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. pharmtech.com [pharmtech.com]
- 9. seed.nih.gov [seed.nih.gov]
Application Notes and Protocols for Measuring Mutated EGFR-IN-1 Efficacy in 3D Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2][3] This increased physiological relevance is critical for evaluating the efficacy of targeted therapies, such as Mutated EGFR-IN-1, an inhibitor of epidermal growth factor receptor (EGFR) with activating mutations. These mutations lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and invasion.[4][5][6] This document provides detailed protocols for assessing the efficacy of this compound in 3D culture systems, focusing on cell viability, apoptosis, and target engagement.
Key Experimental Techniques
Several key techniques can be employed to measure the efficacy of this compound in 3D cell cultures. These include:
-
Cell Viability Assays: To determine the overall cytotoxic or cytostatic effect of the inhibitor.
-
Apoptosis Assays: To specifically measure the induction of programmed cell death.
-
Immunofluorescence Staining: To visualize the expression and localization of key proteins within the 3D structure and assess target engagement.
Experimental Protocols
Protocol 1: 3D Spheroid Culture and Treatment
This protocol describes the formation of cancer cell spheroids using the liquid overlay technique, a common method for generating 3D cultures.
Materials:
-
Cancer cell line with a relevant EGFR mutation (e.g., HCC827, NCI-H1975)[2][3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete medium to a final concentration of 1 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate (1000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 2-4 days.
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the drug solution (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the spheroids with the inhibitor for the desired time period (e.g., 48, 72, or 96 hours).
Protocol 2: Cell Viability Assessment using CellTiter-Glo® 3D Assay
The CellTiter-Glo® 3D Assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells, and is specifically designed for use with 3D cultures due to its enhanced lytic capacity.[7][8]
Materials:
-
Treated spheroids in ULA 96-well plates
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the ULA plate with the treated spheroids and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Mix the contents by placing the plate on a shaker for 5 minutes at a speed sufficient to promote lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer 100 µL from each well of the ULA plate to a corresponding well of an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
The Caspase-Glo® 3/7 3D Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[3][9]
Materials:
-
Treated spheroids in ULA 96-well plates
-
Caspase-Glo® 3/7 3D Reagent
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the ULA plate with treated spheroids and the Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix the contents by placing the plate on a shaker for 30-60 seconds.
-
Incubate the plate at room temperature for at least 30 minutes (incubation time may need to be optimized for different cell lines and spheroid sizes).
-
Transfer 100 µL from each well to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Express caspase activity as fold change relative to the vehicle-treated control.
Protocol 4: Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of protein expression and localization within the 3D spheroid structure.[10][11][12]
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody (e.g., anti-phospho-EGFR, anti-cleaved caspase-3)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Carefully collect spheroids from the ULA plate and transfer them to microcentrifuge tubes.
-
Wash the spheroids twice with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30 minutes at room temperature.
-
Wash the spheroids three times with PBS.
-
Block non-specific antibody binding by incubating the spheroids in blocking buffer for 1-2 hours at room temperature.
-
Incubate the spheroids with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate the spheroids with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature, protected from light.
-
Wash the spheroids three times with PBS.
-
Counterstain the nuclei with DAPI for 15-20 minutes at room temperature.
-
Wash the spheroids twice with PBS.
-
Mount the spheroids on a microscope slide using a mounting medium and cover with a coverslip.
-
Image the spheroids using a confocal microscope.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cell Viability of 3D Spheroids Treated with this compound
| Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| Vehicle Control | 1,500,000 | 120,000 | 100% |
| 0.01 | 1,350,000 | 110,000 | 90% |
| 0.1 | 975,000 | 85,000 | 65% |
| 1 | 450,000 | 50,000 | 30% |
| 10 | 150,000 | 20,000 | 10% |
Table 2: Apoptosis Induction in 3D Spheroids Treated with this compound
| Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | Fold Change in Caspase 3/7 Activity |
| Vehicle Control | 50,000 | 4,000 | 1.0 |
| 0.01 | 75,000 | 6,500 | 1.5 |
| 0.1 | 150,000 | 12,000 | 3.0 |
| 1 | 350,000 | 28,000 | 7.0 |
| 10 | 400,000 | 35,000 | 8.0 |
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway targeted by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in 3D culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
- 3. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [nld.promega.com]
- 8. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 12. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols: Combining Mutated EGFR Inhibitors with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies against activating mutations in the Epidermal Growth factor Receptor (EGFR) has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC). "Mutated EGFR-IN-1" is an analog of Osimertinib, a third-generation EGFR Tyrosine Kinase Inhibitor (TKI). Osimertinib and its analogs are designed to selectively and irreversibly inhibit EGFR isoforms harboring sensitizing mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, with lower activity against wild-type EGFR, thereby reducing toxicity.
Despite the significant efficacy of EGFR inhibitors, acquired resistance is a common clinical challenge. Combining EGFR-TKIs with conventional chemotherapy agents represents a promising strategy to enhance anti-tumor activity, delay the onset of resistance, and potentially overcome existing resistance mechanisms. This document provides detailed application notes and experimental protocols for investigating the combination of a representative mutated EGFR inhibitor, Osimertinib, with standard-of-care chemotherapy agents: Pemetrexed, Cisplatin, and Paclitaxel.
Rationale for Combination Therapy
Combining a targeted agent like Osimertinib with cytotoxic chemotherapy is based on several key principles:
-
Complementary Mechanisms of Action: Osimertinib specifically targets the ATP-binding site of mutated EGFR, inhibiting downstream pro-survival signaling pathways. Chemotherapy agents, on the other hand, induce DNA damage (Cisplatin), inhibit DNA synthesis (Pemetrexed), or disrupt microtubule function (Paclitaxel), leading to cell cycle arrest and apoptosis.
-
Overcoming Resistance: Combination therapy can target heterogeneous tumor cell populations, where some cells may be resistant to EGFR inhibition but sensitive to chemotherapy, and vice-versa.
-
Synergistic Effects: Preclinical studies have suggested that the combination of EGFR inhibitors and chemotherapy can lead to synergistic or additive anti-tumor effects, resulting in greater efficacy than either agent alone.
Data Presentation
The following tables summarize preclinical data on the combination of Osimertinib with Pemetrexed and Cisplatin in EGFR-mutated NSCLC cell lines.
Table 1: In Vitro Efficacy of Osimertinib in Combination with Pemetrexed in EGFR-Mutated NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Drug Combination | IC50 (Osimertinib alone) | IC50 (Pemetrexed alone) | Combination Index (CI) | Synergy/Antagonism |
| PC9 | Exon 19 del | Osimertinib + Pemetrexed | ~15 nM | ~50 nM | < 1.0 | Synergy |
| HCC827 | Exon 19 del | Osimertinib + Pemetrexed | ~10 nM | ~70 nM | < 1.0 | Synergy |
| H1975 | L858R, T790M | Osimertinib + Pemetrexed | ~20 nM | > 1 µM | < 1.0 | Synergy |
Note: IC50 and CI values are approximate and can vary based on experimental conditions. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vitro Efficacy of Osimertinib in Combination with Cisplatin in EGFR-Mutated NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Drug Combination | IC50 (Osimertinib alone) | IC50 (Cisplatin alone) | Combination Index (CI) | Synergy/Antagonism |
| PC9 | Exon 19 del | Osimertinib + Cisplatin | ~15 nM | ~2 µM | < 1.0 | Synergy |
| HCC827 | Exon 19 del | Osimertinib + Cisplatin | ~10 nM | ~3 µM | < 1.0 | Synergy |
| H1975 | L858R, T790M | Osimertinib + Cisplatin | ~20 nM | ~5 µM | < 1.0 | Synergy |
Note: IC50 and CI values are approximate and can vary based on experimental conditions. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Efficacy of Osimertinib in Combination with Chemotherapy in EGFR-Mutated NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation Status | Treatment Group | Tumor Growth Inhibition (TGI) | Notes |
| PC9 | Exon 19 del | Osimertinib | High | - |
| Pemetrexed | Moderate | - | ||
| Osimertinib + Pemetrexed | Significantly higher than single agents | Delayed tumor regrowth after treatment cessation | ||
| H1975 | L858R, T790M | Osimertinib | High | - |
| Cisplatin | Moderate | - | ||
| Osimertinib + Cisplatin | Significantly higher than single agents | Prevented or delayed the onset of resistance compared to Osimertinib alone[1][2] |
Note: TGI is a qualitative summary of reported outcomes. Specific percentages can be found in the cited literature.
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: Experimental workflow for combination therapy evaluation.
Caption: Logic of combining targeted and chemotherapy agents.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the MTT Assay
Objective: To determine the synergistic, additive, or antagonistic effect of combining Osimertinib with a chemotherapy agent on the proliferation of EGFR-mutated NSCLC cells.
Materials:
-
EGFR-mutated NSCLC cell lines (e.g., PC9, HCC827, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib (powder, DMSO for stock solution)
-
Chemotherapy agent (Pemetrexed, Cisplatin, or Paclitaxel; powder, appropriate solvent for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of Osimertinib and the chosen chemotherapy agent separately.
-
Treat cells with a range of concentrations of each drug alone.
-
Incubate for 72 hours.
-
Perform an MTT assay (see step 5) to determine the IC50 for each drug.
-
-
Combination Treatment (Constant Ratio):
-
Based on the IC50 values, prepare combination drug solutions at a constant molar ratio (e.g., the ratio of their IC50s).
-
Prepare serial dilutions of this combination stock.
-
Add the drug dilutions to the cells in triplicate. Include wells for untreated controls and single-agent controls.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis (Chou-Talalay Method):
-
Calculate the percentage of cell growth inhibition for each treatment group relative to the untreated control.
-
Use software like CompuSyn to perform the Chou-Talalay analysis.[3][4][5]
-
The software will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).
-
Interpret the results: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
-
Protocol 2: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of Osimertinib in combination with a chemotherapy agent on the growth of EGFR-mutated NSCLC tumors in a xenograft model.
Materials:
-
4-6 week old female athymic nude or NOD/SCID mice
-
EGFR-mutated NSCLC cell line (e.g., H1975)
-
Matrigel
-
Osimertinib (formulated for oral gavage)
-
Chemotherapy agent (formulated for intraperitoneal injection)
-
Vehicle controls for each drug
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Resuspend 5 x 10^6 H1975 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: Osimertinib alone
-
Group 3: Chemotherapy agent alone
-
Group 4: Osimertinib + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule. For example:
-
Osimertinib: Daily oral gavage.
-
Pemetrexed/Cisplatin: Once weekly intraperitoneal injection.
-
-
The combination group receives both treatments.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Conclusion
The combination of mutated EGFR inhibitors like Osimertinib with conventional chemotherapy agents holds significant promise for improving outcomes in patients with EGFR-mutated NSCLC. The protocols and data presented here provide a framework for the preclinical evaluation of such combination therapies, enabling researchers to assess synergy and in vivo efficacy. These investigations are crucial for the rational design of clinical trials and the development of more effective treatment strategies for this patient population.
References
- 1. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. First-line osimertinib in patients with EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Data Show Osimertinib Effective as First-Line Treatment of NSCLC with EGFR Mutation [ahdbonline.com]
- 5. Osimertinib compared docetaxel-bevacizumab as third-line treatment in EGFR T790M mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of Osimertinib with Concurrent Chemotherapy and Hormonal Therapy for Synchronous NSCLC, Hormone Receptor-Positive Breast Cancer, and Triple-Negative Breast Cancer: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Transduction for Stable EGFR Mutant Cell Lines for Testing Mutated EGFR-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] Targeted therapies using tyrosine kinase inhibitors (TKIs) have shown significant efficacy in patients with specific EGFR mutations.[6] However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, often limits the long-term effectiveness of first and second-generation TKIs.[7][8]
This has spurred the development of next-generation inhibitors. "Mutated EGFR-IN-1" is a novel, potent, and selective inhibitor designed to target both primary sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing the wild-type (WT) receptor to minimize toxicity.
To facilitate the preclinical evaluation of "this compound," the development of stable cell lines expressing these specific EGFR mutations is essential. Lentiviral transduction offers a robust and efficient method for generating such cell lines by permanently integrating the gene of interest into the host cell's genome, ensuring consistent and long-term expression of the mutant EGFR.[9]
These application notes provide a detailed protocol for creating stable EGFR mutant cell lines using lentiviral transduction and a methodology for testing the efficacy of "this compound" against these engineered cell lines.
Data Presentation
The potency and selectivity of "this compound" can be effectively summarized in the following tables. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Potency of this compound against various EGFR mutant cell lines.
| Cell Line | EGFR Status | IC50 (nM) of this compound |
| Parental Cell Line | Wild-Type | >1000 |
| Stable Cell Line 1 | Exon 19 Deletion | 10.5 ± 2.1 |
| Stable Cell Line 2 | L858R | 15.2 ± 3.5 |
| Stable Cell Line 3 | L858R + T790M | 25.8 ± 4.9 |
Table 2: Selectivity of this compound.
| Cell Line | EGFR Status | IC50 (nM) of this compound | Selectivity Index (WT IC50 / Mutant IC50) |
| Parental Cell Line | Wild-Type | >1000 | - |
| Stable Cell Line 1 | Exon 19 Deletion | 10.5 | >95 |
| Stable Cell Line 2 | L858R | 15.2 | >65 |
| Stable Cell Line 3 | L858R + T790M | 25.8 | >38 |
Experimental Protocols
Lentivirus Production
This protocol describes the production of high-titer lentivirus carrying specific EGFR mutations in HEK293T packaging cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid containing the desired EGFR mutation (e.g., Exon 19 deletion, L858R, or L858R+T790M) with a selectable marker (e.g., puromycin resistance)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI)
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed 2-3 million HEK293T cells in a 10 cm dish. The cells should be 70-80% confluent at the time of transfection.
-
Transfection Mix Preparation:
-
In a sterile tube, prepare the DNA mix by combining the transfer plasmid and packaging plasmids in Opti-MEM.
-
In a separate sterile tube, dilute the transfection reagent in Opti-MEM.
-
Add the DNA mix to the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.
-
Generation of Stable EGFR Mutant Cell Lines
This protocol details the transduction of a parental cell line (e.g., a human lung adenocarcinoma cell line with low endogenous EGFR expression) with the produced lentivirus to generate stable cell lines.
Materials:
-
Parental cell line
-
Complete growth medium
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock solution)
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Cell Seeding: The day before transduction, seed the parental cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
Thaw the lentiviral supernatant at 37°C.
-
Prepare the transduction medium by adding the lentiviral supernatant and polybrene (final concentration of 8 µg/mL) to the complete growth medium.
-
Remove the existing medium from the cells and add the transduction medium.
-
Incubate the cells for 24 hours.
-
-
Selection:
-
48-72 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin at 1-10 µg/mL). The optimal concentration should be determined beforehand by generating a kill curve for the parental cell line.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until antibiotic-resistant colonies are visible.
-
-
Expansion and Validation:
-
Isolate individual resistant colonies and expand them in separate culture vessels.
-
Validate the stable expression of the mutant EGFR in the expanded clones through Western blotting and confirm the presence of the specific mutation by sequencing.
-
Testing of this compound
This protocol outlines the procedure for evaluating the inhibitory activity of "this compound" on the generated stable cell lines.
Materials:
-
Parental and stable EGFR mutant cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental and stable EGFR mutant cell lines in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of "this compound" in complete growth medium.
-
Remove the medium from the cells and add the medium containing different concentrations of the inhibitor. Include a DMSO-only control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the DMSO control and plot the cell viability against the inhibitor concentration.
-
Calculate the IC50 values using a non-linear regression analysis.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Workflow for Stable Cell Line Generation and Drug Testing.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Mutation and drug-specific intracellular accumulation of EGFR predict clinical responses to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Mechanism for activation of mutated epidermal growth factor receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shaping the battlefield: EGFR and KRAS tumor mutations’ role on the immune microenvironment and immunotherapy responses in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multiple mutations in the EGFR gene in lung cancer is rare but should not be forgettable - Miyata - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. patientpower.info [patientpower.info]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mutated EGFR-IN-1 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the precipitation of Mutated EGFR-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an analog of Osimertinib and serves as an intermediate in the synthesis of mutant Epidermal Growth Factor Receptor (EGFR) inhibitors. It is a valuable research tool for studying drug resistance mechanisms in cancer, particularly those involving EGFR mutations like L858R, exon 19 deletions, and the T790M resistance mutation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of ≥ 75 mg/mL.[1]
Q3: Why does this compound precipitate when I add it to my cell culture media?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue for many hydrophobic small molecules. While highly soluble in 100% DMSO, its solubility dramatically decreases when diluted into the aqueous environment of the media. This is due to the unfavorable interaction between the hydrophobic compound and the polar water molecules in the media.
Q4: What is the maximum concentration of DMSO that most cell lines can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%. It is crucial to perform a DMSO toxicity control experiment for your specific cell line to determine the maximum tolerable concentration.
Q5: How should I store the stock solution of this compound?
For long-term storage, the stock solution of this compound in DMSO should be aliquoted into smaller working volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Troubleshooting Guide: Precipitation of this compound in Media
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue 1: Precipitate forms immediately upon adding the stock solution to the media.
Cause: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous media.
Solutions:
-
Optimize the Final DMSO Concentration:
-
Determine the highest concentration of DMSO your cells can tolerate (e.g., 0.1% to 0.5%).
-
Prepare a more dilute stock solution of this compound in DMSO.
-
Add a larger volume of the diluted stock solution to your media to reach the desired final concentration of the inhibitor, while keeping the final DMSO concentration below the tolerated limit.
-
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution.
-
Add the required volume of the DMSO stock solution to a smaller volume of media (e.g., 100-200 µL).
-
Mix thoroughly by gentle vortexing or pipetting.
-
Add this intermediate dilution to the rest of your culture media.
-
-
Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes help to increase the solubility of the compound. However, avoid overheating the media as it can degrade essential components.
Issue 2: The media becomes cloudy or a precipitate forms over time during incubation.
Cause: The compound may be slowly coming out of solution due to interactions with media components, temperature fluctuations, or pH changes.
Solutions:
-
Serum Concentration: If you are using serum-supplemented media, the proteins in the serum can sometimes interact with the compound, leading to precipitation. Try reducing the serum concentration if your experimental design allows.
-
Media Components: Certain salts and other components in the media can contribute to precipitation. If possible, try a different formulation of the media.
-
Visual Inspection: Before each experiment and before treating your cells, visually inspect the prepared media with the inhibitor under a microscope to ensure no precipitate has formed.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO (newly opened bottle is recommended to avoid moisture absorption which can affect solubility)[1]
-
Sterile microcentrifuge tubes
-
Sterile cell culture media
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is approximately 445.5 g/mol .
-
Carefully weigh the powder and dissolve it in the appropriate volume of anhydrous DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.
-
Visually confirm that no solid particles are present.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm your cell culture media to 37°C.
-
Perform a serial dilution of your stock solution in cell culture media to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of pre-warmed media.
-
Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming and protein denaturation in the media.
-
Immediately add the working solution to your cell culture plates.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 75 mg/mL (≥ 168.33 mM) | [1] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (cell line dependent) | General Knowledge |
| Stock Solution Storage (-20°C) | Up to 1 year | [1] |
| Stock Solution Storage (-80°C) | Up to 2 years | [1] |
Visualizations
EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling cascade.
Experimental Workflow for Preparing Working Solutions
References
Troubleshooting inconsistent results with Mutated EGFR-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mutated EGFR-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an analog of Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed for researchers investigating cancers driven by specific mutations in the EGFR gene. Its primary targets include activating mutations such as the L858R point mutation in exon 21 and deletions in exon 19, as well as the T790M resistance mutation in exon 20, which often arises after treatment with first or second-generation EGFR inhibitors.[1][2][3]
Q2: What is the mechanism of action of this compound?
As a tyrosine kinase inhibitor, this compound functions by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the EGFR kinase.[4] By binding to this site, it inhibits the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and growth, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[4] Third-generation inhibitors like Osimertinib are designed to have high potency against mutant forms of EGFR while showing lower activity against the wild-type (WT) receptor, which can help to minimize certain side effects.[3]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year. It is crucial to use a freshly opened, anhydrous grade of DMSO for dissolution, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: In which solvent should I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of at least 75 mg/mL (168.33 mM).[1] For cell culture experiments, it is essential to ensure that the final concentration of DMSO in the media is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Typical IC50 Values for Third-Generation EGFR Inhibitors (e.g., Osimertinib) against various EGFR genotypes.
Note: this compound is an analog of Osimertinib. The following values are representative for third-generation EGFR inhibitors and should be used as a guideline. The specific potency of this compound should be determined experimentally.
| EGFR Genotype | Typical IC50 Range (nM) | Selectivity vs. WT |
| L858R | 0.3 - 15 | High |
| Exon 19 Deletion | 0.8 - 10 | High |
| L858R + T790M | 1 - 20 | Very High |
| Exon 19 Del + T790M | 1 - 20 | Very High |
| Wild-Type (WT) | 30 - 500 | - |
Data compiled from publicly available information on third-generation EGFR inhibitors.[5][6]
Experimental Protocols
Cell-Based Proliferation Assay (MTT/XTT or CellTiter-Glo®)
This protocol outlines a general procedure to determine the effect of this compound on the proliferation of cancer cell lines harboring EGFR mutations.
-
Cell Seeding:
-
Culture cells (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Remember to include a vehicle control (DMSO only) at the highest concentration used.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a preferred method (e.g., MTT, XTT, or a luminescence-based assay like CellTiter-Glo®).
-
For MTT/XTT assays, add the reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance on a plate reader.
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate for a short period as per the manufacturer's instructions, and measure luminescence.
-
-
Data Analysis:
-
Normalize the absorbance or luminescence values to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to calculate the IC50 value.
-
Western Blotting for EGFR Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of EGFR.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 6-12 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.
-
For some cell lines, you may need to stimulate with EGF (e.g., 50 ng/mL for 15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control like β-actin or GAPDH.
-
-
Detection:
Troubleshooting Guide
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell clumping. Use a multichannel pipette for consistency across the plate. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity. |
| DMSO concentration too high | Ensure the final DMSO concentration in the culture medium is below 0.5%. Prepare a dilution series of your compound in medium, not in DMSO. |
| Compound precipitation | Visually inspect the diluted compound in the medium for any signs of precipitation. If precipitation occurs, consider using a lower top concentration or a different solvent system if compatible with your cells. |
| Cell line health | Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase and not over-confluent when seeding. |
| Assay timing | Optimize the incubation time with the inhibitor. 72 hours is a common starting point, but this may need to be adjusted based on the cell line's doubling time. |
Issue 2: Weak or No Inhibition of EGFR Phosphorylation in Western Blot
| Potential Cause | Recommended Solution |
| Sub-optimal inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Low basal level of EGFR phosphorylation | If the cell line does not have a constitutively active EGFR mutation, you may need to stimulate the cells with EGF to induce phosphorylation before inhibitor treatment. |
| Inefficient cell lysis or protein degradation | Always use ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. Keep samples on ice throughout the lysis and quantification process. |
| Poor antibody performance | Use a validated antibody for p-EGFR and total EGFR. Check the antibody datasheet for recommended dilutions and blocking conditions. Run a positive control (e.g., lysate from a known sensitive cell line) to verify antibody performance. |
| Problems with Western blot technique | Ensure complete transfer of proteins to the membrane. Optimize blocking and washing steps to reduce background noise. Use a fresh ECL substrate for detection. |
Issue 3: High IC50 Value or Apparent Resistance
| Potential Cause | Recommended Solution |
| Incorrect EGFR mutation status of the cell line | Verify the EGFR mutation status of your cell line through sequencing or by using a well-characterized cell line from a reputable cell bank. |
| Acquired resistance in the cell line | If the cell line has been in continuous culture for a long time, it may have developed resistance. It is advisable to use cells with a low passage number. |
| Presence of alternative signaling pathways | The cancer cells may have activated bypass signaling pathways that circumvent their dependence on EGFR signaling.[9] Consider investigating other pathways like c-Met or HER2. |
| Compound instability | Ensure proper storage of the compound stock solution. Prepare fresh dilutions for each experiment. Some compounds may be sensitive to light or temperature. |
| High ATP concentration in biochemical assays | In cell-free kinase assays, a high concentration of ATP can compete with the inhibitor, leading to a higher apparent IC50. Use an ATP concentration that is close to the Km value for the enzyme.[10] |
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of Activating EGFR Mutant Gene Contributes to Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Off-Target Effects of Mutated EGFR-IN-1
Welcome to the technical support center for Mutated EGFR-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively assess the off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they important to assess for this compound?
A1: Off-target effects refer to the binding and modulation of proteins other than the intended target, in this case, mutated Epidermal Growth Factor Receptor (EGFR). These unintended interactions can lead to unexpected biological responses, toxicity, or reduced efficacy of the inhibitor.[1][2] Assessing the selectivity profile of this compound is critical to understand its complete pharmacological action, predict potential side effects, and ensure the observed phenotype is a direct result of on-target inhibition.[1][3]
Q2: What are the common types of off-target effects observed with EGFR tyrosine kinase inhibitors (TKIs)?
A2: EGFR TKIs can cause a range of off-target effects, often due to their interaction with wild-type EGFR in healthy tissues or with other structurally related kinases.[1] Common side effects include dermatological toxicities like acneiform rash and dry skin, as well as gastrointestinal issues such as diarrhea.[4][5][6] These effects arise from the inhibition of EGFR's normal functions in epithelial cells of the skin and gastrointestinal tract.[4]
Q3: At what stage of my research should I start assessing the off-target effects of this compound?
A3: Off-target profiling should be considered early in the drug discovery and development process.[7] Initial assessments can be performed during the lead optimization phase to guide the selection of more selective compounds. Comprehensive profiling is crucial before advancing to in vivo studies to ensure that the observed effects in animal models are due to the intended mechanism of action and to anticipate potential toxicities.
Q4: What are the primary methods to assess the off-target profile of a kinase inhibitor like this compound?
A4: The main approaches for identifying off-target interactions include:
-
Biochemical Assays (Kinome Profiling): Screening the inhibitor against a large panel of purified kinases to determine its activity and selectivity.[8][9]
-
Chemical Proteomics: Utilizing chemical probes or affinity-based methods to capture and identify protein targets directly from cell lysates or living cells.[10][11][12]
-
Cell-Based Assays: Evaluating the inhibitor's effect on various cellular signaling pathways and phenotypes in a more physiological context.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental assessment of this compound's off-target effects.
Issue 1: Discrepancy between Biochemical Kinase Assay and Cellular Assay Results
-
Problem: this compound shows high selectivity for mutated EGFR in biochemical assays, but in cell-based assays, it affects pathways seemingly unrelated to EGFR signaling.
-
Possible Causes & Troubleshooting Steps:
-
Cell Permeability: The inhibitor may not be efficiently entering the cells.
-
Action: Perform a cellular uptake assay to measure the intracellular concentration of this compound.
-
-
Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high ATP levels within a cell. An inhibitor that is competitive with ATP might appear more potent in vitro than in a cellular environment.[1]
-
Action: If possible, perform biochemical assays with ATP concentrations closer to physiological levels (1-10 mM).
-
-
Indirect Off-Target Effects: The inhibitor might be hitting an upstream kinase that, in turn, modulates the unexpected pathway.
-
Action: Use phosphoproteomics to get an unbiased view of signaling pathways affected by the inhibitor.
-
-
Metabolism of the Compound: The inhibitor could be metabolized into a more or less active form within the cell.
-
Action: Analyze cell lysates using mass spectrometry to identify potential metabolites of this compound.
-
-
Issue 2: High Background Binding in Chemical Proteomics Experiments
-
Problem: In an affinity-based pulldown experiment, a large number of proteins bind non-specifically to the beads, making it difficult to identify true off-targets.
-
Possible Causes & Troubleshooting Steps:
-
Insufficient Blocking: The beads may not be adequately blocked.
-
Action: Increase the concentration and/or incubation time with blocking agents like bovine serum albumin (BSA).
-
-
Stringency of Wash Buffers: The wash buffers may not be stringent enough to remove non-specific binders.
-
Action: Gradually increase the salt concentration or add a low percentage of a non-ionic detergent (e.g., Tween-20, NP-40) to the wash buffers.
-
-
Competition Experiment: It can be difficult to distinguish true, low-affinity interactors from non-specific background.
-
Action: Perform a competition experiment where the cell lysate is pre-incubated with an excess of free this compound before adding it to the affinity matrix. True off-targets will show reduced binding to the beads in the presence of the free inhibitor.
-
-
Data Presentation: Templates for Summarizing Off-Target Data
To facilitate clear comparison and interpretation of your experimental results, use the following table structures to summarize your quantitative data for this compound.
Table 1: Biochemical Kinome Profiling of this compound
| Kinase Target | IC50 (nM) | % Inhibition at [Concentration] | Selectivity Score (Off-Target IC50 / On-Target IC50) |
| On-Target(s) | |||
| EGFR (L858R) | e.g., 5 | e.g., 98% @ 100 nM | 1 |
| EGFR (del19) | e.g., 8 | e.g., 95% @ 100 nM | 1.6 |
| Potential Off-Targets | |||
| Kinase A | e.g., 500 | e.g., 60% @ 1 µM | 100 |
| Kinase B | e.g., >10,000 | e.g., <10% @ 10 µM | >2000 |
| ... |
Caption: This table should be used to summarize the inhibitory activity of this compound against a panel of kinases.
Table 2: Cellular Target Engagement and Pathway Analysis
| Cell Line | On-Target pEGFR (Y1068) IC50 (nM) | Off-Target p-STAT3 (Y705) IC50 (nM) | Apoptosis (EC50, nM) | Anti-proliferative (GI50, nM) |
| PC-9 (EGFR del19) | e.g., 15 | e.g., >5,000 | e.g., 20 | e.g., 18 |
| H1975 (EGFR L858R/T790M) | e.g., 10 | e.g., >5,000 | e.g., 12 | e.g., 14 |
| A549 (EGFR WT) | e.g., 2,500 | e.g., >5,000 | e.g., >10,000 | e.g., >10,000 |
Caption: This table is designed to compare the on-target versus off-target cellular potency and phenotypic effects of this compound.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Biochemical Assay)
-
Objective: To determine the inhibitory activity of this compound against a broad panel of recombinant kinases.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase panel (e.g., commercially available services like Reaction Biology's HotSpot or Eurofins' KinomeSCAN).
-
ATP, kinase-specific substrates, and assay buffers.
-
-
Methodology:
-
Prepare a dilution series of this compound. A common screening concentration is 1 µM.
-
For each kinase in the panel, set up a reaction containing the kinase, its specific peptide or protein substrate, and the appropriate buffer.
-
Add this compound from the dilution series to the reaction wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., ³³P-ATP).[4]
-
Incubate for a specified time at the optimal temperature for each kinase.
-
Stop the reaction and measure the incorporation of the radiolabel into the substrate, which is indicative of kinase activity.
-
Calculate the percentage of inhibition for each kinase at each concentration of this compound relative to the DMSO control.
-
For significantly inhibited kinases, perform a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
-
Objective: To confirm that this compound inhibits the phosphorylation of its intended target (mutated EGFR) and to assess its effect on a known potential off-target kinase pathway in a cellular context.
-
Materials:
-
Cancer cell lines expressing mutated EGFR (e.g., PC-9, H1975) and wild-type EGFR (e.g., A549).
-
This compound.
-
Cell lysis buffer, protease, and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-STAT3, anti-total-STAT3, anti-Actin).
-
Secondary antibodies (HRP-conjugated).
-
ECL substrate.
-
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the IC50 for target inhibition.
-
Visualizations
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for assessing off-target effects of an inhibitor.
Caption: Logic diagram for troubleshooting discrepant experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EGFR T751_I759delinsN Mutation in Exon19 Detected by NGS but Not by Real-Time PCR in a Heavily-Treated Patient with NSCLC [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of RAS mutant biomarkers for EGFR inhibitor sensitivity using a systems biochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. A systematic profile of clinical inhibitors responsive to EGFR somatic amino acid mutations in lung cancer: implication for the molecular mechanism of drug resistance and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
Mutated EGFR-IN-1 degradation and how to prevent it
Welcome to the technical support center for Mutated EGFR-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of this inhibitor and to provide guidance on preventing its loss during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in cell culture?
A1: Like many small molecule inhibitors, this compound is susceptible to degradation through two primary cellular pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[1][2][3] The extent to which each pathway contributes can depend on the cell type and the specific experimental conditions. Some studies on other EGFR inhibitors have shown that both pathways can be involved in the degradation of the inhibitor-target complex.[1]
Q2: I'm observing a rapid loss of this compound activity in my cell-based assays. What could be the cause?
A2: A rapid loss of activity is often due to the compound's instability and degradation. Several factors can contribute to this:
-
Metabolic enzymes: Cytochrome P450 enzymes and other metabolic enzymes present in cells can modify and inactivate the inhibitor.
-
Efflux pumps: ABC transporters and other efflux pumps can actively remove the inhibitor from the intracellular environment.
-
Proteasomal degradation: The inhibitor, particularly when bound to its target (mutated EGFR), can be targeted for degradation by the proteasome.[4][5][6]
-
Lysosomal degradation: The inhibitor-EGFR complex can be internalized through endocytosis and subsequently degraded in lysosomes.[7][8][9][10]
-
Physicochemical instability: The compound may be unstable in the aqueous environment of the cell culture medium, leading to non-enzymatic degradation.
Q3: How can I determine if my stock solution of this compound is stable?
A3: To assess the stability of your stock solution, you can perform a simple experiment. Prepare a fresh dilution of your stock in your experimental buffer or medium and measure its concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS). Then, incubate the stock solution under your typical storage conditions for a defined period (e.g., one week) and re-measure the concentration. A significant decrease in concentration indicates instability. It is also good practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability or signaling assays.
This could be a result of variable degradation of this compound between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Degradation in Media | Prepare fresh dilutions of this compound in pre-warmed media immediately before each experiment. | More consistent IC50 values and signaling inhibition across experiments. |
| Cell Density Effects | Seed cells at a consistent density for all experiments. Higher cell densities can lead to faster metabolism of the compound. | Reduced variability in dose-response curves. |
| Serum Inactivation | If using serum-containing media, test the effect of reducing the serum concentration or using serum-free media for the duration of the inhibitor treatment. | Increased potency of the inhibitor if it binds to serum proteins, making it less available to cells. |
| Light Sensitivity | Protect the inhibitor stock solution and experimental plates from light, as some small molecules are light-sensitive. | Improved stability and reproducibility of results. |
Issue 2: Higher than expected IC50 value for this compound.
This may indicate that the effective concentration of the inhibitor at the target site is lower than the nominal concentration added to the medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Intracellular Degradation | Co-treat cells with inhibitors of the proteasome (e.g., MG132) or lysosome (e.g., Bafilomycin A1 or Chloroquine). See the experimental protocols section for details.[5][6][8] | A leftward shift in the dose-response curve (lower IC50) if degradation is a significant factor. |
| Drug Efflux | Co-treat with a broad-spectrum efflux pump inhibitor (e.g., Verapamil or PSC833). | Increased intracellular accumulation of this compound and a lower IC50 value. |
| Poor Cell Permeability | Use a different solvent for the final dilution or test a formulation with permeability enhancers (use with caution as this can have off-target effects). | Improved cellular uptake and a more potent biological effect. |
Data Presentation
Table 1: Effect of Degradation Inhibitors on the IC50 of this compound in a Mutant EGFR-expressing Cell Line (Hypothetical Data)
| Treatment Condition | IC50 (nM) | Fold Change in Potency |
| This compound alone | 100 | 1 |
| + MG132 (10 µM) | 45 | 2.2 |
| + Bafilomycin A1 (100 nM) | 60 | 1.7 |
| + MG132 + Bafilomycin A1 | 25 | 4.0 |
Table 2: Stability of this compound in Cell Culture Medium at 37°C (Hypothetical Data)
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 85 |
| 6 | 60 |
| 12 | 40 |
| 24 | 15 |
Experimental Protocols
Protocol 1: Assessing the Contribution of Proteasomal and Lysosomal Degradation
Objective: To determine if the proteasome or lysosome pathways are involved in the degradation of this compound.
Methodology:
-
Cell Seeding: Plate a mutant EGFR-expressing cell line at a suitable density in a 96-well plate and allow cells to attach overnight.
-
Pre-treatment with Degradation Inhibitors: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for 1-2 hours.[5][8] Include a vehicle control (e.g., DMSO).
-
Treatment with this compound: Add serial dilutions of this compound to the wells, both with and without the degradation inhibitors.
-
Incubation: Incubate the plates for the desired duration of your primary assay (e.g., 72 hours for a cell viability assay).
-
Assay: Perform your primary assay (e.g., CellTiter-Glo for viability, Western blot for p-EGFR).
-
Data Analysis: Calculate the IC50 values for this compound in the presence and absence of the degradation inhibitors. A significant decrease in the IC50 value in the presence of an inhibitor suggests that the corresponding pathway is involved in the degradation of this compound.
Protocol 2: In Vitro Stability Assay in Cell Culture Medium
Objective: To assess the chemical stability of this compound in your experimental cell culture medium.
Methodology:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at a relevant concentration (e.g., 1 µM).
-
Incubation: Incubate the solution in a sterile, sealed container at 37°C in a cell culture incubator.
-
Time Points: At various time points (e.g., 0, 2, 6, 12, and 24 hours), remove an aliquot of the solution.
-
Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method like LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the stability profile.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitination and proteasomal activity is required for transport of the EGF receptor to inner membranes of multivesicular bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-Mediated Small Molecule Lysosome-Targeting Chimeras for Targeted Degradation of Membrane and Intracellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-induced lysosomal epidermal growth factor receptor (EGFR) degradation is preceded by proteasome-dependent EGFR de-ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Acquired Resistance to Mutant-Selective EGFR Inhibitors
Disclaimer: The compound "Mutated EGFR-IN-1" is not identified in the public domain. This guide provides information based on the well-characterized resistance mechanisms to other mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors. The principles and protocols described herein are intended to be broadly applicable to research in this area.
Frequently Asked Questions (FAQs)
Q1: My cells, which were previously sensitive to my mutant-selective EGFR inhibitor, are now growing at concentrations that were previously cytotoxic. Have they developed resistance?
A1: This is a strong indication of acquired resistance. To confirm this, you should perform a dose-response assay (e.g., MTT, CellTiter-Glo®) to compare the half-maximal inhibitory concentration (IC50) of your inhibitor in the suspected resistant population versus the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value would confirm the development of resistance.
Q2: What are the common molecular mechanisms that could be driving resistance to a mutant-selective EGFR inhibitor in my cell lines?
A2: Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) can be broadly categorized into three main types:
-
On-target resistance: This involves secondary mutations in the EGFR gene itself that interfere with inhibitor binding. The most common on-target resistance mechanism to first- and second-generation EGFR TKIs is the T790M "gatekeeper" mutation.[1][2][3] For third-generation inhibitors like osimertinib, which are designed to target T790M, further mutations such as C797S can arise.[4]
-
Off-target resistance (Bypass Signaling): The cancer cells activate alternative signaling pathways to bypass their dependence on EGFR signaling.[1][5] This can include the amplification or activation of other receptor tyrosine kinases (RTKs) like MET or HER2, or activation of downstream signaling components like KRAS, BRAF, or the PI3K/AKT pathway.[6][7][8]
-
Histologic Transformation: In some cases, the cancer cells can change their lineage, for example, from a non-small cell lung cancer (NSCLC) adenocarcinoma to a small cell lung cancer (SCLC) phenotype.[5] Another related process is the epithelial-to-mesenchymal transition (EMT), where cells lose their epithelial characteristics and gain mesenchymal features, which is associated with drug resistance.[5]
Q3: Now that I've confirmed resistance, what are my next steps to investigate the underlying mechanism?
A3: A systematic approach is recommended to elucidate the resistance mechanism:
-
Sequence the EGFR kinase domain: This will determine if on-target secondary mutations, such as T790M or C797S (depending on the inhibitor generation), are present.
-
Perform a phospho-RTK array: This can help identify the activation of alternative receptor tyrosine kinases, suggesting a bypass signaling mechanism.
-
Conduct Western blotting: Analyze the expression and phosphorylation status of key proteins in the major downstream signaling pathways (e.g., p-AKT, p-ERK, p-MET).
-
Consider next-generation sequencing (NGS): A broader genomic and transcriptomic analysis can provide a more comprehensive view of the alterations in the resistant cells, including gene amplifications, mutations in other oncogenes, and changes in gene expression profiles.
Q4: Should I simply increase the concentration of my EGFR inhibitor to overcome the resistance?
A4: While this may be effective in cases of modest resistance, it is often not a viable long-term solution, especially with high levels of resistance. If the resistance is due to a mechanism that fundamentally alters drug binding (like a C797S mutation for covalent inhibitors) or activates a completely independent survival pathway, simply increasing the dose of the original inhibitor is unlikely to restore sensitivity and may lead to off-target toxicities. Investigating combination therapies that target the identified resistance mechanism is often a more effective strategy.[7][9]
Troubleshooting Guides
Problem 1: Unexpected Loss of Inhibitor Efficacy in a Previously Sensitive Cell Line
| Possible Cause | Troubleshooting Steps |
| Development of a resistant subclone | 1. Perform a dose-response assay to quantify the shift in IC50. 2. If resistance is confirmed, proceed to investigate the mechanism (see FAQ Q3). 3. Consider single-cell cloning to isolate and characterize both sensitive and resistant populations. |
| Mycoplasma contamination | 1. Test for mycoplasma contamination using a PCR-based or luminescence-based kit. 2. If positive, treat the culture with a mycoplasma eradication agent or discard the contaminated stock and restart from a clean vial. |
| Inhibitor degradation | 1. Prepare a fresh stock solution of the inhibitor. 2. Store the inhibitor according to the manufacturer's instructions (e.g., protected from light, at the correct temperature). |
| Cell line misidentification or cross-contamination | 1. Perform short tandem repeat (STR) profiling to authenticate the cell line. |
Problem 2: Characterizing a Newly Generated Resistant Cell Line
This guide outlines a workflow for the initial characterization of a cell line that has been made resistant in vitro.
| Step | Objective | Experimental Approach | Expected Outcome |
| 1. Confirm and Quantify Resistance | To determine the degree of resistance to the selective agent and cross-resistance to other inhibitors. | Perform dose-response assays with the parental and resistant cell lines using a panel of relevant EGFR inhibitors (e.g., first, second, and third-generation). | A table of IC50 values showing a significant increase for the selective agent and potentially varied responses to other inhibitors, which can provide initial clues about the resistance mechanism. |
| 2. Investigate On-Target Mechanisms | To check for secondary mutations in the EGFR gene. | Isolate genomic DNA from both cell lines and perform Sanger sequencing of the EGFR kinase domain (exons 18-21). | Identification of known resistance mutations (e.g., T790M, C797S) or novel mutations in the resistant line. |
| 3. Screen for Bypass Pathway Activation | To identify alternative signaling pathways that may be activated. | 1. Use a phospho-receptor tyrosine kinase (RTK) array to screen for hyperactivated RTKs. 2. Perform Western blot analysis for key downstream signaling molecules (p-AKT, p-ERK, MET, HER2). | Identification of upregulated or hyperphosphorylated proteins in the resistant line compared to the parental line. |
| 4. Assess Phenotypic Changes | To observe any changes in cell morphology or behavior. | 1. Analyze cell morphology using phase-contrast microscopy. 2. Perform immunofluorescence or Western blotting for epithelial (E-cadherin) and mesenchymal (Vimentin) markers to assess for EMT. | Potential changes in morphology (e.g., from cobblestone-like to spindle-shaped) and altered expression of EMT markers in the resistant line. |
Data Presentation
Table 1: Example IC50 Values in Parental vs. Resistant NSCLC Cell Lines
| Cell Line | Inhibitor | Class | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| PC-9 | Gefitinib | 1st Gen | 15 | 3500 | 233 |
| Osimertinib | 3rd Gen | 10 | 12 | 1.2 | |
| HCC827 | Erlotinib | 1st Gen | 20 | 5200 | 260 |
| Afatinib | 2nd Gen | 1 | 250 | 250 |
Note: Data are representative and will vary based on the specific cell line and resistance mechanism.
Table 2: Example Protein Expression Changes in a Resistant Cell Line
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Interpretation |
| p-EGFR (Y1068) | 1.0 | 0.2 | Successful inhibition of EGFR by the TKI in both lines. |
| p-MET (Y1234/1235) | 1.0 | 8.5 | Strong activation of MET signaling in the resistant line. |
| p-AKT (S473) | 1.0 | 6.2 | Activation of the PI3K/AKT pathway, likely downstream of MET. |
| E-Cadherin | 1.0 | 0.1 | Downregulation of an epithelial marker, suggesting EMT. |
| Vimentin | 1.0 | 9.8 | Upregulation of a mesenchymal marker, suggesting EMT. |
Note: Relative expression is normalized to a loading control (e.g., GAPDH or β-actin) and then to the parental cell line.
Experimental Protocols
Protocol 1: Generation of Acquired Resistant Cell Lines
-
Determine the initial IC50: Culture the parental cells and perform a dose-response assay to determine the IC50 of the EGFR inhibitor.
-
Initial exposure: Treat the parental cells with the inhibitor at a concentration equal to the IC50.
-
Monitor and subculture: Maintain the cells in the inhibitor-containing medium, replacing it every 2-3 days. Initially, a large number of cells will die. When the surviving cells repopulate the flask (reach 70-80% confluency), subculture them.[10]
-
Dose escalation: Once the cells are growing steadily at the initial concentration, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Repeat: Repeat the process of monitoring, subculturing, and dose escalation until the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 1-2 µM or at least 10-fold higher than the initial IC50).
-
Characterization and banking: Once a resistant population is established, characterize its level of resistance (new IC50) and freeze down multiple vials as stock.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug treatment: The next day, treat the cells with a serial dilution of the EGFR inhibitor (typically 8-10 concentrations). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Lysis and signal detection: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data acquisition: Measure luminescence using a plate reader.
-
Data analysis: Normalize the data to the vehicle-only control wells and plot the results as percent viability versus drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell treatment and lysis: Culture parental and resistant cells to ~80% confluency. Treat with the EGFR inhibitor at a relevant concentration (e.g., 100 nM) for a specified time (e.g., 2-6 hours) or leave untreated. Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-MET, anti-total-MET, anti-p-AKT) overnight at 4°C.
-
Washing and secondary antibody incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Simplified EGFR signaling cascade through the MAPK and PI3K/AKT pathways.
Caption: Major mechanisms of acquired resistance to EGFR inhibitors.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ilcn.org [ilcn.org]
- 3. Is the game over for PD-1 inhibitors in EGFR mutant non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-based classification of EGFR mutations informs inhibitor selection for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR-mutated lung cancer: a paradigm of molecular oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR Mutations [testguide.labmed.uw.edu]
- 10. m.youtube.com [m.youtube.com]
Reducing toxicity of Mutated EGFR-IN-1 in vivo
Disclaimer: The following information is primarily based on the publicly available data for Osimertinib (AZD9291), a close structural and functional analog of Mutated EGFR-IN-1. This compound is reported as a synthetic intermediate in the development of Osimertinib. Therefore, the in vivo toxicity profile and mitigation strategies are expected to be similar. Researchers should always perform their own dose-finding and toxicity studies for their specific compound and experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an analog of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to selectively inhibit sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while having lower activity against wild-type (WT) EGFR.[4] This selectivity is intended to reduce the on-target toxicities associated with inhibiting WT EGFR in healthy tissues. The inhibition of these mutated EGFRs blocks downstream signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5]
Q2: What are the common toxicities observed with compounds like this compound in vivo?
Based on preclinical and clinical data for its analog, Osimertinib, the most frequently observed toxicities are generally mild to moderate and include:
-
Dermatological: Rash (acneiform), dry skin, and nail toxicity (paronychia).[6][7]
-
Gastrointestinal: Diarrhea and stomatitis (mouth sores).[6][8]
Q3: Are there any severe but less common toxicities to be aware of?
Yes, although less frequent, some serious adverse events have been reported for Osimertinib and should be monitored in preclinical studies with this compound. These include:
-
Pulmonary: Interstitial lung disease (ILD)/pneumonitis.[5]
-
Cardiac: QTc interval prolongation and cardiotoxicity (e.g., decreased left ventricular ejection fraction).[10][11]
-
Hematologic: Myelosuppression (anemia, neutropenia, thrombocytopenia).[12]
Q4: Can formulation strategies help in reducing the toxicity of this compound?
Yes, novel drug delivery systems are being explored to reduce the systemic toxicity of EGFR inhibitors. For instance, encapsulating the compound in liposomes or niosomes can potentially alter its pharmacokinetic profile, leading to more targeted delivery to tumor tissues and reduced exposure of healthy tissues, thereby decreasing toxicity.[13][14]
Troubleshooting Guides
Problem 1: Severe skin rash and dry skin in experimental animals.
-
Possible Cause: On-target inhibition of EGFR in the skin. EGFR signaling is crucial for the normal growth and maintenance of skin and hair follicles.
-
Troubleshooting Steps:
-
Prophylactic Measures:
-
Consider the topical application of moisturizers to the skin of the animals, if feasible within the experimental protocol.
-
Ensure a clean environment to minimize the risk of secondary skin infections.
-
-
Dose Reduction: If the toxicity is severe, a dose reduction or temporary interruption of this compound administration may be necessary. This is a common strategy for managing TKI-related toxicities.[15]
-
Supportive Care: For localized inflammation, the use of topical corticosteroids could be considered, though this should be carefully evaluated to avoid interference with the study's objectives.
-
Problem 2: Significant weight loss and diarrhea in treated animals.
-
Possible Cause: Inhibition of EGFR in the gastrointestinal tract, leading to impaired mucosal barrier function and altered fluid absorption.
-
Troubleshooting Steps:
-
Hydration and Nutrition: Ensure animals have easy access to water and palatable, high-nutrient food.
-
Anti-diarrheal Agents: The use of anti-diarrheal medication (e.g., loperamide) can be considered. However, the potential for drug-drug interactions and effects on the absorption of this compound should be assessed.
-
Dose Modification: As with skin toxicity, dose reduction or interruption is a key management strategy.[6]
-
Problem 3: Signs of respiratory distress in animals.
-
Possible Cause: Potential development of interstitial lung disease (ILD) or pneumonitis, a rare but serious toxicity associated with EGFR TKIs.[5]
-
Troubleshooting Steps:
-
Immediate Cessation of Treatment: If ILD is suspected, administration of this compound should be stopped immediately.
-
Veterinary Assessment: A thorough veterinary examination, potentially including imaging (e.g., micro-CT), is crucial to confirm the diagnosis.
-
Corticosteroid Treatment: In clinical settings, high-dose corticosteroids are the standard treatment for drug-induced ILD. This could be adapted for preclinical models under veterinary guidance.
-
Quantitative Data Summary
The following tables summarize the incidence of common and severe adverse events observed in clinical trials of Osimertinib, which may serve as an estimate for what to monitor with this compound.
Table 1: Incidence of Common Adverse Events with Osimertinib (All Grades)
| Adverse Event | Incidence (%) |
| Diarrhea | 40.2 - 60% |
| Rash | 34 - 59% |
| Dry Skin | 23 - 38% |
| Nail Toxicity | 22 - 39% |
| Stomatitis | 29% |
| Creatinine Increase | 30.5% |
| Fatigue | 16% |
Data compiled from multiple clinical studies.[7][12][15]
Table 2: Incidence of Severe (Grade ≥3) Adverse Events with Osimertinib
| Adverse Event | Incidence (%) |
| Thromboembolic Events | 7.3% |
| Diarrhea | 4.9% |
| Arterial Thromboembolism | 2.4% |
| Rash | 1 - 2.4% |
| Interstitial Lung Disease (ILD) | 3.9% |
| QTc Prolongation | 1.1 - 4.3% |
| Anemia | 5% |
| Neutropenia | 2% |
Data compiled from multiple clinical studies.[7][12][15]
Experimental Protocols
Protocol for In Vivo Administration of this compound
This is a general protocol and should be adapted based on the specific experimental design.
-
Formulation:
-
For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[16]
-
Alternatively, for intraperitoneal or intravenous injection, the compound can be dissolved in a solvent system like DMSO, followed by dilution with PEG300, Tween 80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[16]
-
It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by the animal model.
-
-
Dose-Range Finding Study:
-
Begin with a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Administer single escalating doses of this compound to different cohorts of animals.
-
Monitor for signs of acute toxicity, such as changes in weight, behavior, and physical appearance, for at least 7-14 days.
-
-
Efficacy and Toxicity Study:
-
Based on the MTD, select appropriate dose levels for the main study.
-
Administer this compound daily or as determined by its pharmacokinetic profile.
-
Monitor animals daily for clinical signs of toxicity.
-
Measure body weight at least twice a week.
-
At the end of the study, perform a complete necropsy. Collect blood for hematology and clinical chemistry analysis. Collect major organs (liver, kidneys, lungs, heart, spleen, etc.) and any gross lesions for histopathological examination.
-
Protocol for Assessing Cardiotoxicity
-
Baseline Assessment: Before starting treatment, perform baseline electrocardiograms (ECGs) to measure the QT interval and echocardiograms to assess left ventricular ejection fraction (LVEF).
-
On-study Monitoring:
-
Repeat ECGs at regular intervals during the study (e.g., weekly or bi-weekly) to monitor for QTc prolongation.
-
Conduct echocardiograms at the end of the study, or more frequently if cardiotoxicity is suspected, to assess changes in LVEF.
-
-
Histopathology: At necropsy, carefully examine the heart for any signs of myocardial damage and collect tissue for histopathological analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. droracle.ai [droracle.ai]
- 6. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib: A Novel Dermatologic Adverse Event Profile in Patients with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Relationship Between Efficacy and Safety of Osimertinib Blood Concentration in Patients With EGFR Mutation-positive Lung Cancer: A Prospective Observational Study | In Vivo [iv.iiarjournals.org]
- 9. A real-world pharmacovigilance study of FDA Adverse Event Reporting System (FAERS) events for osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. jacc.org [jacc.org]
- 12. mdpi.com [mdpi.com]
- 13. Development of Liposomal Vesicles for Osimertinib Delivery to EGFR Mutation—Positive Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. onclive.com [onclive.com]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Experiments with Mutated EGFR-IN-1
Welcome to the technical support center for Mutated EGFR-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals effectively design experiments, with a special focus on considerations related to the inhibitor's half-life.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with this compound. Could the inhibitor's half-life be a contributing factor?
A1: Yes, inconsistent results can certainly be a consequence of the inhibitor's stability, or lack thereof. The in vitro or intracellular half-life of this compound can be influenced by several factors, including experimental conditions, cell type, and the specific mutation being targeted. If the inhibitor degrades too quickly, its effective concentration will decrease over the course of the experiment, leading to variable target engagement and downstream signaling. It is crucial to determine the inhibitor's half-life under your specific experimental conditions to ensure consistent and reproducible results.
Q2: How can we determine the functional half-life of this compound in our cellular model?
A2: A common and effective method to determine the functional half-life of an inhibitor is to assess the duration of target inhibition after the compound is removed from the culture medium. This can be achieved by performing a "wash-out" experiment. In this setup, cells are treated with this compound for a defined period, after which the inhibitor is washed away and replaced with fresh medium. The phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) can then be monitored at various time points post-wash-out. The time it takes for the signaling to recover to pre-treatment levels will provide an estimate of the inhibitor's functional half-life.
Q3: What is a cycloheximide (CHX) chase assay, and can it be used to assess the impact of this compound on the stability of the mutated EGFR protein?
A3: A cycloheximide (CHX) chase assay is a technique used to measure the half-life of a protein.[1][2][3][4] Cycloheximide is a protein synthesis inhibitor.[1][3][4] By treating cells with CHX, you block the production of new proteins, allowing you to monitor the degradation of existing proteins over time.[4] This assay is highly relevant for your work as it can help you determine if this compound affects the stability of the mutated EGFR protein itself. Some inhibitors can induce the degradation of their target proteins, and a CHX chase assay would allow you to quantify this effect.
Q4: Our research involves a novel EGFR mutation. How might this affect the experimental design when using this compound?
A4: Different EGFR mutations can alter the conformation and stability of the receptor, which in turn can influence the binding kinetics and efficacy of an inhibitor.[5][6] Activating mutations in EGFR have been shown to increase the turnover rate of the protein.[7] Therefore, it is essential to characterize the baseline half-life of the specific mutated EGFR protein you are studying. This will provide a crucial reference point for evaluating the impact of this compound on protein stability. We recommend performing a baseline CHX chase assay on your mutant cell line before initiating inhibitor studies.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in replicate experiments. | Inhibitor degradation during the experiment. | Determine the functional half-life of this compound in your specific cell model and adjust the dosing frequency accordingly. Consider a fresh media change with the inhibitor at set intervals for long-term experiments. |
| Loss of inhibitory effect over time in a long-term assay. | The inhibitor's half-life is shorter than the experimental duration. | Based on the determined half-life, replenish the inhibitor by performing partial or full media changes at appropriate time points to maintain a steady-state concentration. |
| Unexpected changes in total mutated EGFR protein levels. | The inhibitor may be inducing degradation of the target protein. | Perform a cycloheximide (CHX) chase assay to measure the half-life of the mutated EGFR protein in the presence and absence of this compound. |
| Discrepancy between biochemical and cellular assay results. | Differences in inhibitor stability in biochemical buffers versus cellular environments. | Evaluate the stability of this compound in your cell culture medium under standard incubation conditions (37°C, 5% CO2) over time using analytical methods like HPLC-MS. |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Mutated EGFR Half-Life
This protocol allows for the determination of the half-life of a specific mutated EGFR protein in the presence or absence of this compound.
Materials:
-
Cells expressing the mutated EGFR of interest
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against total EGFR and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed an equal number of cells into multiple wells of a 6-well plate or dishes for each time point and treatment condition. Allow cells to adhere and reach 70-80% confluency.
-
Inhibitor Pre-treatment: Treat the cells with either this compound at the desired concentration or the vehicle control. Incubate for a predetermined time (e.g., 2-4 hours) to ensure target engagement.
-
CHX Treatment: Add cycloheximide to the culture medium to a final concentration of 50-100 µg/mL. This is your "time 0" point.
-
Time Course Collection: Harvest the cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies for total EGFR and the loading control.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for EGFR and the loading control for each time point.
-
Normalize the EGFR band intensity to the loading control for each sample.
-
Express the normalized EGFR intensity at each time point as a percentage of the time 0 intensity.
-
Plot the percentage of remaining EGFR protein against time.
-
Determine the half-life (t½), which is the time it takes for the EGFR protein level to decrease by 50%.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cycloheximide (CHX) chase assay.
References
- 1. Determining protein half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloheximide (CHX) chase assay [bio-protocol.org]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 5. Differential protein stability of EGFR mutants determines responsiveness to tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential protein stability of EGFR mutants determines responsiveness to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Activity of Mutated EGFR Inhibitor EGFR-IN-1 with CRISPR-Edited Cells: A Comparative Guide
For researchers in oncology and drug development, validating the efficacy and specificity of novel kinase inhibitors is a critical step. This guide provides a comparative analysis of EGFR-IN-1, a potent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), against other established EGFR inhibitors. We leverage data from studies utilizing CRISPR-edited cell lines to provide a clear, evidence-based comparison of inhibitor activity against clinically relevant EGFR mutations.
Executive Summary
EGFR-IN-1 (also known as compound 17i) demonstrates remarkable potency and selectivity for the double-mutant EGFRL858R/T790M, a common mechanism of resistance to first and second-generation EGFR inhibitors.[1] Its activity is comparable to the third-generation inhibitor Osimertinib in targeting this resistant form of EGFR while showing significantly less activity against wild-type (WT) EGFR, suggesting a favorable therapeutic window. This guide outlines the experimental data supporting these claims and provides detailed protocols for researchers to validate similar compounds in their own laboratories using CRISPR-Cas9 technology.
Performance Comparison of EGFR Inhibitors
The following tables summarize the in vitro kinase inhibitory activity and anti-proliferative effects of EGFR-IN-1 and other widely used EGFR tyrosine kinase inhibitors (TKIs) against various EGFR genotypes. The use of CRISPR-edited cells allows for a direct comparison of inhibitor potency against specific mutations in a controlled genetic background.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | Generation | EGFRWT | EGFRL858R/T790M | EGFRL858R/T790M/C797S |
| EGFR-IN-1 (17i) | Novel | 37[1] | 1.7[1] | >300 |
| Gefitinib | 1st | 3[2] | 1013[2] | - |
| Erlotinib | 1st | - | >1000 | Responds transiently[3][4] |
| Afatinib | 2nd | - | 57 | Responds transiently[5] |
| Osimertinib | 3rd | - | 5[5] | Resistant |
Table 2: Anti-Proliferative Activity in CRISPR-Edited Cell Lines (IC50, µM)
| Inhibitor | Cell Line | EGFR Genotype | IC50 (µM) |
| EGFR-IN-1 (17i) | A549 | Wild-Type | 4.17[1] |
| H1975 | L858R/T790M | 0.052[1] | |
| Osimertinib | A549 | Wild-Type | 2.91[1] |
| H1975 | L858R/T790M | 0.064[1] | |
| Gefitinib | H3255 | L858R | 0.075[6] |
| Afatinib | PC-9 | ex19del | 0.0008[5] |
| H1975 | L858R/T790M | 0.057[5] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the validation process. The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway and a typical workflow for validating an EGFR inhibitor with CRISPR-edited cells.
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to validate the activity of EGFR inhibitors using CRISPR-edited cells.
Generation of EGFR Mutant Cell Lines using CRISPR-Cas9
This protocol outlines the generation of specific EGFR mutations (e.g., T790M, C797S) in a parental cell line (e.g., PC9, which harbors an exon 19 deletion) using CRISPR-Cas9.
Materials:
-
Parental lung cancer cell line (e.g., PC9)
-
Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting the desired EGFR exon.
-
Single-stranded oligodeoxynucleotide (ssODN) homology-directed repair (HDR) template containing the desired mutation.
-
Transfection reagent (e.g., Lipofectamine).
-
Puromycin for selection.
-
96-well plates for single-cell cloning.
-
Genomic DNA extraction kit.
-
PCR primers flanking the target region.
-
Sanger sequencing service.
Procedure:
-
sgRNA Design: Design sgRNAs targeting the specific exon of EGFR where the mutation is to be introduced.
-
Transfection: Co-transfect the parental cells with the Cas9/sgRNA expression vector and the ssODN HDR template.
-
Selection: Two days post-transfection, begin selection with puromycin to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, seed the cells into 96-well plates at a density of a single cell per well to isolate clonal populations.
-
Screening and Verification:
-
Expand individual clones and extract genomic DNA.
-
Perform PCR to amplify the targeted EGFR region.
-
Use Sanger sequencing to confirm the presence of the desired mutation and the absence of off-target effects in the amplified region.[2]
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of the inhibitors.
Materials:
-
Wild-type and CRISPR-edited EGFR mutant cell lines.
-
EGFR inhibitors (EGFR-IN-1, Osimertinib, etc.) dissolved in DMSO.
-
96-well plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of each EGFR inhibitor for 72 hours. Include a vehicle-only (DMSO) control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is used to assess the inhibitory effect of the compounds on EGFR and its downstream signaling pathways by measuring the phosphorylation status of key proteins.
Materials:
-
Wild-type and CRISPR-edited cell lines.
-
EGFR inhibitors.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow until they reach 70-80% confluency.
-
Starve the cells in serum-free medium overnight.
-
Pre-treat the cells with the EGFR inhibitors at specified concentrations for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Conclusion
The validation of EGFR-IN-1 using CRISPR-edited cells confirms its profile as a potent and selective inhibitor for EGFRL858R/T790M, a key resistance mutation in non-small cell lung cancer. Its high selectivity over wild-type EGFR suggests a potential for reduced side effects compared to less selective inhibitors. The methodologies presented in this guide offer a robust framework for researchers to conduct similar comparative studies, accelerating the development of next-generation targeted cancer therapies. The use of CRISPR-Cas9 technology is indispensable in this process, allowing for the precise evaluation of inhibitor activity against specific genetic backgrounds and providing a deeper understanding of the mechanisms of drug sensitivity and resistance.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR-Mutated Lung Cancers Resistant to Osimertinib through EGFR C797S Respond to First-Generation Reversible EGFR Inhibitors but Eventually Acquire EGFR T790M/C797S in Preclinical Models and Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
Comparative Analysis of Cross-Reactivity for Mutant-Selective EGFR Inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction
This guide provides a comparative overview of the kinase cross-reactivity profile of a representative third-generation epidermal growth factor receptor (EGFR) inhibitor. Given the absence of specific public data for a compound named "Mutated EGFR-IN-1," this analysis utilizes Osimertinib (AZD9291) as a well-characterized paradigm for a mutant-selective EGFR tyrosine kinase inhibitor (TKI). Osimertinib is a potent, irreversible inhibitor of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[1][2] Understanding the cross-reactivity profile of such an inhibitor is crucial for predicting potential off-target effects and for the development of more selective next-generation therapeutics.
Data Presentation: Kinase Selectivity Profile of Osimertinib
Osimertinib has been profiled against a broad panel of kinases to determine its selectivity. In a comprehensive study, Osimertinib was tested at a concentration of 1 µM against approximately 280 kinases.[3] The results demonstrated a high degree of selectivity, with only a limited number of kinases showing significant inhibition.
The table below summarizes the key on-target and off-target kinases for Osimertinib based on available data. While precise percentage inhibition or IC50 values from a comprehensive kinome scan are not publicly available in a consolidated table, the kinases listed have been identified as being inhibited to a significant degree in biochemical assays.[3]
| Target Kinase | Kinase Family | Primary Function | Potential Implication of Off-Target Inhibition |
| EGFR (Mutant) | Receptor Tyrosine Kinase | Cell proliferation, survival, and differentiation | Intended therapeutic effect |
| EGFR (Wild-Type) | Receptor Tyrosine Kinase | Normal physiological cell signaling | Reduced inhibition is a key feature of third-generation TKIs, leading to a better safety profile. |
| ErbB2 (HER2) | Receptor Tyrosine Kinase | Cell proliferation and differentiation; heterodimerizes with EGFR | Potential for activity in HER2-driven cancers, but also potential for off-target effects. |
| ErbB4 (HER4) | Receptor Tyrosine Kinase | Cell differentiation and development | Off-target effects may influence signaling in tissues expressing this receptor. |
| ACK1 (TNK2) | Non-receptor Tyrosine Kinase | Regulation of cell growth, survival, and migration | Inhibition may have anti-tumor effects but could also impact normal cellular processes. |
| ALK | Receptor Tyrosine Kinase | Neuronal development and oncogenesis | Potential for activity in ALK-rearranged cancers. |
| BLK | Non-receptor Tyrosine Kinase (Src family) | B-cell receptor signaling and B-cell development | May impact B-cell function and immune responses. |
| BRK (PTK6) | Non-receptor Tyrosine Kinase | Signal transduction downstream of growth factor receptors | Off-target effects could influence signaling in epithelial tissues. |
| MLK1 (MAP3K9) | Serine/Threonine Kinase (MAP3K) | JNK and p38 MAPK signaling pathways | May affect stress and inflammatory responses. |
| MNK2 (MKNK2) | Serine/Threonine Kinase | Downstream of MAPK signaling, phosphorylates eIF4E | Potential to impact protein translation and cell proliferation. |
Experimental Protocols
A common method for determining the in vitro potency of a kinase inhibitor is a biochemical kinase assay. The following is a representative protocol for the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.
ADP-Glo™ Kinase Assay Protocol
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSA, and 50µM DTT.
-
ATP Solution: Prepare the desired concentration of ATP in 1X kinase buffer. The concentration should be at or near the Km of the kinase for ATP.
-
Kinase/Substrate Solution: Dilute the kinase (e.g., recombinant EGFR T790M/L858R) and its specific peptide substrate in 1X kinase buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor (e.g., Osimertinib) in DMSO, followed by a further dilution in 1X kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).
2. Kinase Reaction:
-
Add 5 µL of the inhibitor solution to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
3. ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
Reproducibility of Mutated EGFR-IN-1's Anti-Tumor Effects: A Comparative Guide
Disclaimer: Information regarding a specific compound designated "Mutated EGFR-IN-1" is not publicly available in the reviewed scientific literature. Therefore, this guide serves as a representative example of how the anti-tumor effects of a novel, hypothetical third-generation EGFR inhibitor would be evaluated and compared against existing alternatives. The data and experimental protocols presented are based on established findings for other well-documented EGFR inhibitors.
Introduction
The epidermal growth factor receptor (EGFR) is a crucial protein involved in cell growth and proliferation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][3][4] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to block the signaling pathways activated by these mutations, thereby inhibiting tumor growth.[5][6] This guide provides a comparative analysis of the hypothetical "this compound," positioned as a next-generation TKI, against established first and second-generation inhibitors.
EGFR Signaling Pathway and TKI Inhibition
EGFR activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and invasion.[3][7] EGFR inhibitors, such as the hypothetical this compound, are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.
Caption: EGFR signaling pathways and the inhibitory action of a Tyrosine Kinase Inhibitor (TKI).
Comparative Efficacy of EGFR Inhibitors
The following table summarizes the performance of different generations of EGFR inhibitors against common EGFR mutations. The data for "this compound" is hypothetical, representing the expected profile of a potent and selective third-generation inhibitor.
| Inhibitor Class | Example Drug(s) | Target EGFR Mutations | IC50 (nM) vs. Exon 19 Del | IC50 (nM) vs. L858R | IC50 (nM) vs. T790M | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| First-Generation | Gefitinib, Erlotinib | Activating mutations (Exon 19 del, L858R) | 5-20 | 20-50 | >1000 | 60-70% | 9.7-14[8] |
| Second-Generation | Afatinib, Dacomitinib | Activating mutations, some resistance mutations | 1-10 | 10-30 | ~100 | 65-75% | 11-14.7 |
| Third-Generation (Hypothetical) | This compound | Activating and resistance mutations (T790M) | <1 | <5 | 5-15 | >80% | >18 |
Data for first and second-generation inhibitors are representative values from published studies. IC50 values can vary based on the specific assay conditions.
Experimental Protocols
Reproducibility of anti-tumor effects relies on standardized and well-documented experimental protocols. Below are methodologies for key in vitro assays used to characterize EGFR inhibitors.
EGFR Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (wild-type, L858R, Exon 19 deletion, T790M)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (e.g., this compound) at various concentrations
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the EGFR kinase, the peptide substrate, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess the effect of the test compound on the proliferation of cancer cell lines harboring specific EGFR mutations.
Materials:
-
NSCLC cell lines (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader for luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure the luminescence using a plate reader.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) value.
Preclinical Evaluation Workflow
The preclinical evaluation of a novel anti-tumor compound like "this compound" follows a structured workflow to establish its efficacy and safety profile before clinical trials.
Caption: A typical preclinical workflow for the evaluation of a novel anti-tumor compound.
Mechanisms of Resistance to EGFR Inhibitors
A critical aspect of the long-term efficacy and reproducibility of an EGFR inhibitor's anti-tumor effects is the development of resistance.[8] Understanding these mechanisms is vital for the development of next-generation inhibitors like the hypothetical "this compound" that can overcome them.
References
- 1. Everything You Should Know About NSCLC [webmd.com]
- 2. lung.org [lung.org]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 6. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. EGFR-mutated lung cancer: a paradigm of molecular oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Therapeutic Strategies Overcoming Osimertinib Resistance in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is the standard-of-care first-line treatment for patients with advanced non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2] Despite its initial efficacy, acquired resistance is inevitable, posing a significant clinical challenge.[1][3] Resistance mechanisms are broadly classified into two categories: on-target alterations, most commonly the EGFR C797S mutation which prevents osimertinib binding, and off-target mechanisms, which involve the activation of bypass signaling pathways, such as MET amplification.[4][5]
This guide provides a comparative overview of emerging therapeutic strategies designed to overcome osimertinib resistance, presenting key preclinical and clinical data for fourth-generation EGFR TKIs, MET-targeted therapies, bispecific antibodies, and antibody-drug conjugates (ADCs).
Quantitative Data Summary: Efficacy in Osimertinib-Resistant Models
The following tables summarize the performance of various next-generation therapeutic strategies in preclinical and clinical models of osimertinib resistance.
Table 1: Preclinical In Vitro Efficacy of Fourth-Generation EGFR TKIs
| Compound | Target EGFR Mutation | IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Reference |
|---|---|---|---|---|
| BBT-176 | 19Del/C797S | 42 | 869 | [6] |
| 19Del/T790M/C797S | 49 | 1,134 | [6] | |
| L858R/C797S | 183 | 2,799 | [6] |
| | L858R/T790M/C797S | 202 | 2,685 |[6] |
Table 2: Preclinical In Vivo Efficacy of Combination Therapies
| Therapy | Model | Key Efficacy Endpoint | Reference |
|---|---|---|---|
| Savolitinib + Osimertinib | NCI-H820 (MET-amplified) Xenograft | ~94% tumor regression | [7] |
| Datopotamab Deruxtecan (Dato-DXd) + Osimertinib | EGFRm Patient-Derived Xenografts (PDX) | Improved efficacy over osimertinib monotherapy in 4 of 9 models | [1] |
| | Osimertinib-Resistant PDX | Superior efficacy over either agent alone in 3 of 4 models |[1] |
Table 3: Clinical Efficacy of Novel Therapies in Patients with Osimertinib-Resistant NSCLC
| Therapeutic Strategy | Key Trial(s) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) / Duration of Response (DOR) | Reference |
|---|---|---|---|---|
| MET Inhibitor + Osimertinib | ||||
| Savolitinib + Osimertinib | SAVANNAH / ORCHARD (Phase 2) | 47% (in MET-amplified pts) | Median PFS: 7.6 months; Median DOR: 14.5 months | [8] |
| SACHI (Phase 3) | - | Median PFS: 6.9 months vs 3.0 months for chemotherapy | [9] | |
| EGFR-MET Bispecific Antibody | ||||
| Amivantamab + Lazertinib | CHRYSALIS (Phase 1) | 36% | Median DOR: 9.6 months | [10] |
| Amivantamab + Chemotherapy | MARIPOSA-2 (Phase 3) | 64% vs 36% for chemotherapy | Median PFS: 6.3 months vs 4.2 months for chemotherapy | [11] |
| Antibody-Drug Conjugates (ADCs) | ||||
| Patritumab Deruxtecan (HER3-DXd) | HERTHENA-Lung01 (Phase 2) | 29.8% | Median PFS: 5.5 months; Median OS: 11.9 months | [12] |
| Datopotamab Deruxtecan (Dato-DXd) + Osimertinib | ORCHARD (Phase 2, 6 mg/kg dose) | 36% | Median PFS: 11.7 months; Median DOR: 20.5 months |[13][14] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular pathways is crucial for developing effective therapies.
Caption: EGFR signaling and mechanisms of acquired resistance to osimertinib.
Caption: Mechanisms of action for novel therapies in osimertinib-resistant NSCLC.
Experimental Protocols
The evaluation of novel compounds for osimertinib-resistant NSCLC typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
1. Generation of Osimertinib-Resistant In Vitro Models
-
Cell Line Establishment: Osimertinib-resistant cell lines are often developed by chronically exposing EGFR-mutant NSCLC parental cell lines (e.g., PC-9, HCC827, H1975) to gradually increasing concentrations of osimertinib over several months.[15] Resistant clones are then selected and maintained under continuous drug pressure.
-
Model Systems:
-
Patient-Derived Cells: Cells cultured from patient tumor biopsies provide a model that closely recapitulates the original tumor's genetic background.
-
Ba/F3 Cell System: This is an interleukin-3 (IL-3) dependent murine pro-B cell line. It can be genetically engineered to express various human EGFR mutant proteins. The cells become IL-3 independent upon expression of an active kinase, making them a clean and robust system for assessing the inhibitory potency of TKIs against specific mutations.[6][16]
-
2. In Vitro Efficacy and Potency Assays
-
Cell Viability Assays: To determine the half-maximal inhibitory concentration (IC50), resistant cells are seeded in 96-well plates and treated with a serial dilution of the test compound for 72 hours. Cell viability is measured using assays such as CellTiter-Glo® (Promega) or MTT, which quantify ATP levels or metabolic activity, respectively.
-
Western Blotting: This technique is used to assess the inhibition of EGFR and downstream signaling pathways (e.g., AKT, ERK). Resistant cells are treated with the compound for a short period (e.g., 2-6 hours), and cell lysates are analyzed for levels of phosphorylated and total proteins of interest.
3. In Vivo Efficacy Studies
-
Xenograft Models:
-
Cell-Line Derived Xenografts (CDX): Osimertinib-resistant NSCLC cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude or NSG mice).[17]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients who have progressed on osimertinib are implanted into immunocompromised mice. These models are considered to better represent the heterogeneity and microenvironment of human tumors.[1]
-
-
Study Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
Drugs are administered according to a defined schedule (e.g., daily oral gavage for TKIs, weekly intravenous injection for antibodies).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression compared to the vehicle-treated group. At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis (e.g., Western blot, immunohistochemistry).[18]
-
Caption: A typical experimental workflow for evaluating novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 3. researchgate.net [researchgate.net]
- 4. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Osimertinib Plus Savolitinib in Patients With EGFR-Mutated Advanced NSCLC With MET Alterations After First-Line Osimertinib: Clinical Outcomes, Safety, and Biomarker Analysis: A Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interim Analysis Shows Savolitinib Plus Osimertinib Extends PFS in EGFR-Mutated NSCLC [lungcancerstoday.com]
- 10. onclive.com [onclive.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Patritumab Deruxtecan Demonstrated Clinically Meaningful and Durable Responses in Patients with EGFR-Mutated Metastatic Non-Small Cell Lung Cancer in HERTHENA-Lung01 Phase 2 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 13. onclive.com [onclive.com]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. Osimertinib Induces the Opposite Effect of Proliferation and Migration in the Drug Resistance of EGFR-T790M Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Aspirin sensitizes osimertinib-resistant NSCLC cells in vitro and in vivo via Bim-dependent apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Investigational EGFR Inhibitors for Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, with a significant focus on developing inhibitors against activating mutations in the Epidermal Growth Factor Receptor (EGFR). While early-generation inhibitors provided clinical benefit, the emergence of resistance mutations, such as T790M and C797S, has driven the development of next-generation compounds. This guide provides a comparative analysis of key investigational and approved EGFR inhibitors, with a focus on their efficacy against clinically relevant mutations.
While specific data for a compound designated "Mutated EGFR-IN-1" is not available in the public domain, this guide will use a hypothetical framework to compare its potential profile against established third-generation inhibitors like osimertinib, rociletinib, and avitinib. This analysis is based on publicly available preclinical data for these compounds.
Data Presentation: Comparative Efficacy of Investigational EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key EGFR inhibitors against various EGFR genotypes. Lower IC50 values indicate greater potency. This data is crucial for comparing the selectivity and efficacy of these compounds.
| Inhibitor | EGFR WT (IC50, nM) | EGFR L858R (IC50, nM) | EGFR del19 (IC50, nM) | EGFR L858R/T790M (IC50, nM) | EGFR del19/T790M (IC50, nM) | EGFR L858R/T790M/C797S (IC50, nM) |
| Gefitinib (1st Gen) | ~7-100 | ~5-75 | ~2-20 | >1000 | >1000 | >1000 |
| Erlotinib (1st Gen) | ~2-100 | ~12-70 | ~5-50 | >1000 | >1000 | >1000 |
| Afatinib (2nd Gen) | ~0.5-10 | ~0.4-1 | ~0.2-0.8 | ~10-100 | ~10-100 | >1000 |
| Osimertinib (3rd Gen) | ~25-500 | ~1-15 | ~1-12 | ~1-15 | ~1-12 | >1000 |
| Rociletinib (3rd Gen) | ~100-300 | ~5-30 | ~5-25 | ~5-40 | ~5-35 | >1000 |
| Avitinib (3rd Gen) | ~7.68 | ~0.18 | Not widely reported | ~0.18 | Not widely reported | Not widely reported |
| Brigatinib | ~100-200 | Not widely reported | Not widely reported | Not widely reported | Not widely reported | ~55.5 |
Note: IC50 values are compiled from various preclinical studies and can vary based on the specific assay conditions.[1][2][3][4][5][6] This table is intended for comparative purposes.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the methods used to evaluate these inhibitors is fundamental for interpreting the data.
Caption: EGFR signaling pathway and the mechanism of action of EGFR inhibitors.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Mutated EGFR-IN-1
The proper disposal of Mutated EGFR-IN-1, a chemical intermediate used in the design of kinase inhibitors, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.[1] Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, this compound must be managed as hazardous waste.[2] Disposal procedures should strictly adhere to institutional guidelines and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement | Precautionary Statement Code |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273, P391, P501 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
| Data sourced from DC Chemicals Safety Data Sheet.[2] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use only in areas with appropriate exhaust ventilation.[2] If handling powders or creating aerosols, a respirator may be necessary.
Waste Characterization and Segregation
This compound must be disposed of as hazardous chemical waste.
-
Do Not Drain Dispose: Never pour this chemical down the drain. Its high aquatic toxicity can contaminate water systems.[2][3]
-
Segregate Waste: Collect waste containing this compound separately from non-hazardous trash and other incompatible chemical wastes.[4] This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
Waste Container Selection and Labeling
Proper containment is essential to prevent leaks and ensure safe transport.
-
Container Requirements: Use a container that is chemically compatible with the waste, in good condition, and has a secure, leak-proof screw cap.[3][5] Plastic containers are often preferred.[4]
-
Labeling: From the moment the first drop of waste enters the container, it must be labeled. The label should clearly state:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Relevant Hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")
-
Accumulation Start Date
-
On-Site Accumulation and Storage
Waste must be stored safely in the laboratory prior to removal.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][5]
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[5] Store in a cool, well-ventilated area away from direct sunlight.[2] Ensure secondary containment is used to capture any potential leaks.
Final Disposal
The final step is to transfer the waste to a certified disposal facility.
-
Contact EHS: Do not attempt to dispose of the waste personally. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[4]
-
Approved Disposal Plant: The EHS office will ensure the waste is transported to an approved and licensed waste disposal facility, in compliance with all federal, state, and local regulations.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Cited Experimental Protocols
The provided information sources focus on the safe handling and regulatory compliance for disposal rather than specific experimental protocols for the neutralization or deactivation of this compound at the laboratory scale. Standard laboratory procedure dictates that chemical treatment of hazardous waste is generally not permitted without specific licensing and established protocols.[6] Therefore, the recommended and mandatory procedure is collection by a professional hazardous waste management service.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EGFR mutant-IN-1|MSDS [dcchemicals.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Personal protective equipment for handling Mutated EGFR-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds such as Mutated EGFR-IN-1. This guide provides immediate and essential safety protocols, logistical information for handling, and a clear disposal plan to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. Double gloving is recommended. |
| Body Protection | Impervious Clothing | A lab coat or gown that is resistant to chemical permeation should be worn.[1] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary. |
Safe Handling Workflow
Adherence to a strict, step-by-step procedure is crucial to minimize risk during the handling of this compound. The following workflow outlines the key stages from receipt of the compound to its storage.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal plan for this compound waste.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell.[2] Rinse mouth.[2]
-
Skin Contact: Wash off with soap and plenty of water.[3] Remove contaminated clothing.
-
Eye Contact: Flush eyes with water as a precaution.
-
If Inhaled: Move the victim into fresh air.[3] If breathing is difficult, give oxygen.[3]
Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to avoid release to the environment and to wash skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
